Thalidomide-O-amido-C8-NH2 hydrochloride
Description
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Structure
2D Structure
Properties
Molecular Formula |
C23H31ClN4O6 |
|---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
N-(8-aminooctyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride |
InChI |
InChI=1S/C23H30N4O6.ClH/c24-12-5-3-1-2-4-6-13-25-19(29)14-33-17-9-7-8-15-20(17)23(32)27(22(15)31)16-10-11-18(28)26-21(16)30;/h7-9,16H,1-6,10-14,24H2,(H,25,29)(H,26,28,30);1H |
InChI Key |
KPPZEDZTBDIUJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCN.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Thalidomide-O-amido-C8-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-O-amido-C8-NH2 hydrochloride is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation. It is a synthetic E3 ligase ligand-linker conjugate, comprising the thalidomide-based Cereblon (CRBN) ligand attached to a C8 amine linker. This molecule is not intended as a standalone therapeutic agent but serves as a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the mechanism of action of this compound within the context of a PROTAC, detailing the underlying molecular pathways, experimental protocols for its characterization, and quantitative data to inform its application in drug discovery and development.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The therapeutic utility of this compound is realized when it is incorporated into a PROTAC. The fundamental mechanism of such a PROTAC revolves around the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex to a specific protein of interest (POI) for targeted degradation.
The thalidomide (B1683933) moiety of the molecule acts as the "warhead" that binds to CRBN, which is the substrate receptor of the Cullin 4-RING E3 ubiquitin ligase (CRL4-CRBN) complex. The other end of the PROTAC, connected via the C8 linker, possesses a ligand that specifically binds to the target protein. This dual binding induces the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.
Once this ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This polyubiquitination serves as a molecular flag, marking the target protein for recognition and subsequent degradation by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. The PROTAC molecule is then released and can catalytically induce the degradation of multiple copies of the target protein.
Quantitative Data and Performance Metrics
The efficacy of a PROTAC derived from this compound is assessed using several key quantitative metrics. This data is crucial for structure-activity relationship (SAR) studies and for optimizing the degrader's performance.
| Parameter | Description | Typical Value Range | Reference |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | Sub-nanomolar to micromolar | |
| Dmax | The maximum percentage of protein degradation achieved at a given concentration of the PROTAC. | >80% | |
| Kd (binary) | The dissociation constant for the binding of the PROTAC to CRBN or the target protein individually. | Nanomolar to micromolar | |
| α (Cooperativity) | A measure of the cooperativity in the formation of the ternary complex. α > 1 indicates positive cooperativity. | Varies |
Example Data for a Thalidomide-Based PROTAC:
A study on the development of a thalidomide-based PROTAC targeting SHP2 identified a highly efficient degrader, 11(ZB-S-29) , with a DC50 of 6.02 nM .
Experimental Protocols
The characterization of a PROTAC synthesized from this compound involves a suite of biochemical, biophysical, and cellular assays. Below are detailed methodologies for key experiments.
Synthesis of a Thalidomide-Based PROTAC
This is a representative protocol for the synthesis of a PROTAC by coupling a target protein ligand to the Thalidomide-O-amido-C8-NH2 linker.
Materials:
-
This compound
-
Target protein ligand with a reactive handle (e.g., carboxylic acid)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Dissolve the target protein ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
Thalidomide-O-amido-C8-NH2 Hydrochloride: A Technical Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amido-C8-NH2 hydrochloride is a synthetic chemical compound that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is an E3 ligase ligand-linker conjugate, specifically designed to engage the Cereblon (CRBN) E3 ubiquitin ligase. This molecule consists of a thalidomide-based headgroup that binds to CRBN, and a C8 alkyl linker with a terminal primary amine group, which allows for the covalent attachment of a ligand for a specific protein of interest. By hijacking the cell's natural protein disposal system, PROTACs synthesized using this linker can induce the targeted degradation of disease-causing proteins.
Mechanism of Action: The PROTAC Approach
PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The primary role of Thalidomide-O-amido-C8-NH2 is to serve as the E3 ligase-recruiting component of the PROTAC.
The process unfolds as follows:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein (via the custom-attached ligand) and to Cereblon, a component of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex. This forms a key ternary complex.
-
Ubiquitination : The formation of this ternary complex brings the target protein into the vicinity of the E3 ligase machinery. This allows for the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation : The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein catabolism. The PROTAC molecule, being a catalyst, is then released to repeat the cycle.
Quantitative Data
While specific quantitative data for PROTACs synthesized directly with this compound is not extensively available in peer-reviewed literature, the following tables provide representative data for other Cereblon-recruiting PROTACs. This data is intended to serve as a benchmark for the expected performance metrics.
Table 1: Representative Binding Affinities of Thalidomide Analogs to Cereblon
| Compound | Binding Assay | Affinity (Kd or IC50) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~1.5 µM | Fuh, et al. (2018) |
| Pomalidomide | Surface Plasmon Resonance (SPR) | ~300 nM | Chamberlain, et al. (2014) |
| Lenalidomide | Time-Resolved Fluorescence Energy Transfer (TR-FRET) | ~1 µM | Ito, et al. (2010) |
Table 2: Representative Degradation Performance of CRBN-based PROTACs
| PROTAC Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | HeLa | 8 | >95 | Lu, et al. (2015) |
| BTK | MOLM-14 | 0.8 | ~90 | Buhimschi, et al. (2018) |
| RIPK2 | THP-1 | 5 | >90 | Mares, et al. (2020) |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of a PROTAC using this compound.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes the coupling of a carboxylic acid-functionalized target protein ligand to the primary amine of this compound.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid functional group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolve the target protein ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final compound by mass spectrometry and NMR spectroscopy.
Protocol 2: Western Blot for Protein Degradation Assessment
This protocol is used to determine the DC50 and Dmax of the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (Dimethyl sulfoxide)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment : Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting :
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Signaling Pathway Visualization
The following diagram illustrates the key components and steps in the CRL4-CRBN mediated ubiquitination pathway hijacked by a thalidomide-based PROTAC.
Conclusion
This compound is a valuable chemical tool for researchers engaged in targeted protein degradation. Its thalidomide moiety provides a reliable anchor to the well-characterized Cereblon E3 ligase, while the C8 amino linker offers a versatile point of attachment for various target-specific ligands. By following established synthetic and analytical protocols, this compound can be effectively incorporated into novel PROTAC molecules, enabling the investigation and potential therapeutic targeting of a wide range of proteins implicated in disease.
A Technical Guide to Cereblon E3 Ligase Ligands for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Cereblon (CRBN) E3 ligase ligands, which are pivotal components in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We delve into the core mechanisms, present detailed experimental protocols, and offer a quantitative analysis of key ligands and their resulting PROTACs, aiming to equip researchers with the foundational knowledge required for the rational design and evaluation of novel protein degraders.
Introduction: The Rise of Cereblon in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism that eliminates disease-causing proteins. At the heart of this approach are PROTACs, heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).
A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This design induces the formation of a ternary complex between the POI and the E3 ligase, facilitating the transfer of ubiquitin to the POI. This "kiss of death" marks the POI for degradation by the 26S proteasome, a key advantage of which is the catalytic nature of PROTACs; a single molecule can induce the degradation of multiple POI molecules.
Among the hundreds of E3 ligases in the human body, Cereblon (CRBN) has become a workhorse in the PROTAC field. CRBN functions as the substrate receptor within the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, which also includes DNA damage-binding protein 1 (DDB1), Cullin 4 (CUL4A/B), and Regulator of Cullins 1 (ROC1). The discovery that immunomodulatory imide drugs (IMiDs)—such as thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931)—bind directly to Cereblon was a watershed moment. These small molecules act as "molecular glues," modulating CRBN's substrate specificity and paving the way for the rational design of CRBN-recruiting PROTACs. The availability of these well-characterized, drug-like small molecule ligands has made CRBN a highly attractive and frequently utilized E3 ligase for PROTAC development.[1]
Core Cereblon Ligands for PROTAC Development
The design of a potent PROTAC is critically dependent on the choice of the E3 ligase ligand. While the portfolio of CRBN ligands is expanding, a few key classes remain the most prevalent in both academic research and clinical development.
The Glutarimide-Based Ligands (IMiDs)
The most established class of CRBN ligands are the glutarimides, derived from the structure of thalidomide. These compounds, often referred to as IMiDs or CELMoDs (Cereblon E3 Ligase Modulators), laid the groundwork for CRBN-based PROTACs.
-
Thalidomide: The prototypical CRBN ligand, thalidomide is a racemic mixture, with the (S)-enantiomer being primarily responsible for CRBN binding. Its historical context has led to extensive study of its biological activities.[2]
-
Lenalidomide and Pomalidomide: These analogs of thalidomide were developed to enhance therapeutic effects and are significantly more potent in their interaction with CRBN.[2] They are the most frequently used CRBN ligands for PROTAC development, with numerous PROTACs in clinical trials utilizing these scaffolds. A key challenge with glutarimide-based ligands is their chiral center, which is prone to racemization, complicating drug development.
Novel Achiral and Next-Generation Ligands
To overcome the limitations of IMiDs, such as chirality and potential off-target effects, research has focused on developing novel CRBN ligand scaffolds.
-
Phenyl Dihydrouracil (PDHU) Derivatives: This newer class of CRBN ligands offers the significant advantage of being achiral, which simplifies synthesis and characterization. Substituted PDHUs have demonstrated comparable binding affinity to lenalidomide and have been successfully incorporated into potent PROTACs for targets like BRD4.
-
Phthalic Acid Derivatives: Recently, 3-aminophthalic acid was identified as a novel, structurally distinct CRBN ligand. PROTACs built with this ligand showed comparable efficacy to pomalidomide-based counterparts in degrading the transcription factor ERG. This scaffold is more chemically stable and economical than traditional IMiDs, offering a promising alternative for future PROTAC design.
Quantitative Data on Cereblon Ligands and PROTACs
The affinity of the ligand for Cereblon and the degradation efficiency of the final PROTAC are critical parameters in development. The following tables summarize key quantitative data for common CRBN ligands and representative PROTACs.
Table 1: Binding Affinities of Common Ligands to Cereblon (CRBN)
| Ligand | Ligand Class | Binding Affinity (IC50 / Kᵢ / Kₑ) to CRBN | Assay Method |
| Lenalidomide | Glutarimide (IMiD) | 395 ± 39 nM (IC₅₀) | NanoBRET Cellular Engagement Assay |
| Pomalidomide | Glutarimide (IMiD) | ~1.8 µM (Kᵢ) | FRET-based competitive binding assay |
| Thalidomide | Glutarimide (IMiD) | ~2.5 µM (Kᵢ) | FRET-based competitive binding assay |
| Substituted Phenyl Dihydrouracil (PDHU) - Compound 6F | Dihydrouracil | Stronger than Lenalidomide | Fluorescence Polarization Assay |
| Iberdomide (CC-220) | Glutarimide (IMiD) | ~200 nM (IC₅₀) | NanoBRET Cellular Engagement Assay |
| CC-92480 | Glutarimide (IMiD) | <10 nM (IC₅₀) | Cellular Engagement Assay |
Note: Binding affinities can vary based on the specific assay conditions and cell lines used. The data presented is for comparative purposes.
Table 2: Degradation Potency of Representative Cereblon-Based PROTACs
| PROTAC Name | CRBN Ligand | Target Protein | DC₅₀ | Dₘₐₓ | Cell Line |
| dBET1 | Pomalidomide | BRD4 | 18 nM | >98% | MV4;11 |
| ARV-110 | Lenalidomide Analog | Androgen Receptor | ~1 nM | >95% | VCaP |
| ARV-471 | Pomalidomide Analog | Estrogen Receptor α | <5 nM | >90% | MCF7 |
| ZXH-3-26 | Lenalidomide Analog | BRD4 | ~5 nM (5h treatment) | Not Specified | 22Rv1 |
| CFT8634 | Novel Ligand | BRD9 | Sub-nanomolar | >90% | Synovial Sarcoma Lines |
| MS4078 | Novel Ligand | ALK | Not Specified | Potent Degradation | SU-DHL-1 |
DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum percentage of degradation.
Visualizing the Mechanism and Workflow
Diagrams are essential for conceptualizing the complex biological processes and experimental sequences involved in PROTAC development.
The Cereblon PROTAC Mechanism of Action
The core function of a CRBN-based PROTAC is to induce proximity between the CRL4-CRBN E3 ligase complex and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Caption: PROTAC induces a ternary complex, leading to ubiquitination and degradation.
The CRL4-CRBN E3 Ligase Complex
Understanding the architecture of the CRL4-CRBN complex is crucial for appreciating how IMiDs and PROTACs modulate its function. The complex assembles to correctly position a substrate for ubiquitination.
Caption: The multi-subunit CRL4-CRBN complex assembly.
General Experimental Workflow for PROTAC Evaluation
A systematic workflow is essential to characterize a novel PROTAC, from initial synthesis to final validation of its mechanism of action.
Caption: Systematic workflow for developing and validating PROTACs.
Key Experimental Protocols
Detailed and reproducible protocols are the bedrock of successful drug discovery. The following sections outline methodologies for the key experiments in the PROTAC development pipeline.
Protocol: Synthesis of CRBN-based PROTACs
While specific synthetic routes are highly dependent on the chosen ligands and linker, a common strategy involves a convergent synthesis approach.
Objective: To synthesize a heterobifunctional PROTAC molecule linking a CRBN ligand to a POI ligand.
General Methodology (Amide Coupling Example):
-
Preparation of Building Blocks:
-
Synthesize or procure the POI ligand with a suitable functional group for linker attachment (e.g., a carboxylic acid or amine).
-
Synthesize or procure the CRBN ligand (e.g., a pomalidomide derivative) with an amine or carboxylic acid handle at a known, non-interfering linker attachment point (e.g., the C4 position of the phthalimide (B116566) ring).[3]
-
Synthesize a bifunctional linker of desired length and composition (e.g., a PEG linker) with complementary functional groups (e.g., a terminal amine and a terminal carboxylic acid).
-
-
Stepwise Coupling:
-
Step A (Linker to POI Ligand): Dissolve the POI ligand (1 eq.) and an appropriate amide coupling reagent (e.g., HATU, 1.1 eq.) in a suitable anhydrous solvent (e.g., DMF). Add a tertiary amine base (e.g., DIPEA, 3 eq.) and stir for 10 minutes. Add the linker (1 eq.) and allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purification: Upon completion, purify the POI-linker conjugate using reverse-phase HPLC.
-
Step B (Coupling to CRBN Ligand): Repeat the amide coupling procedure described in Step A, using the purified POI-linker conjugate and the CRBN ligand as the starting materials.
-
-
Final Purification and Characterization:
-
Purify the final PROTAC molecule by reverse-phase HPLC.
-
Confirm the identity and purity (>95%) of the final compound using LC-MS and ¹H NMR spectroscopy.
-
A one-pot synthesis approach, where the CRBN ligand, bifunctional linker, and POI binder are combined in a single reaction vessel, can also be employed for more rapid library generation.[4]
Protocol: Cellular CRBN Engagement Assay (NanoBRET™)
This assay measures the ability of a compound to bind to CRBN inside living cells.[5]
Objective: To quantify the binding of a PROTAC to CRBN in a cellular context.
Methodology: [5]
-
Cell Preparation: Use cells stably expressing a NanoLuc® luciferase-CRBN fusion protein (e.g., HEK293T NanoLuc®-CRBN).
-
Compound Preparation: Prepare a serial dilution of the test PROTAC and control compounds (e.g., lenalidomide) in Opti-MEM medium.
-
Assay Plate Setup (384-well):
-
Add the serially diluted compounds to the assay plate.
-
Trypsinize and resuspend the NanoLuc®-CRBN cells in Opti-MEM. Add the cell suspension to the wells containing the compounds.
-
Incubate the plate for 2 hours at 37°C, 5% CO₂.
-
-
Tracer Addition: Prepare a solution of a cell-permeable fluorescent CRBN tracer (e.g., BODIPY™-lenalidomide) in Opti-MEM.[5] Add this tracer to all wells.
-
Signal Detection:
-
Immediately after adding the tracer, read the plate on a luminometer equipped with two filters to simultaneously measure the donor emission (NanoLuc®, ~450 nm) and acceptor emission (BODIPY™, ~520 nm).
-
The plate must be read within 30 minutes of tracer addition.[5]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal (520 nm) by the donor signal (450 nm).[5]
-
Plot the NanoBRET™ ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound that displaces 50% of the tracer.
-
Protocol: Western Blot for POI Degradation
Western blotting is the gold-standard method for visually confirming and quantifying the reduction of a target protein's cellular levels.[6]
Objective: To quantify the amount of a POI in cells after treatment with a PROTAC.
Methodology: [6]
-
Cell Treatment: Plate cells (e.g., MCF7, VCaP) and allow them to adhere overnight. Treat the cells with a dose range of the PROTAC for a specified time (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for each sample.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-Actin) to normalize for loading differences.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Image the resulting signal using a digital imager.
-
Quantify the band intensity using software like ImageJ. Normalize the POI band intensity to the loading control and compare the levels in PROTAC-treated samples to the vehicle-treated control to determine the percentage of degradation.[6]
-
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the functional consequence of POI degradation, particularly in cancer cell lines dependent on the POI for survival and proliferation.[6]
Objective: To determine the effect of POI degradation on cell viability.
Methodology: [6]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an appropriate density.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the PROTAC, the parent POI inhibitor, and relevant controls.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 72 hours).
-
Reagent Addition: Add CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, an indicator of metabolically active, viable cells.[6]
-
Measurement: After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Outlook
Cereblon-recruiting ligands have been instrumental in advancing the field of targeted protein degradation from a conceptual possibility to a clinical reality. The foundational work with thalidomide and its analogs has provided a robust platform for the development of potent and selective PROTACs. As the field matures, the focus is expanding to discover and utilize new E3 ligases to broaden the scope of degradable proteins.[1] However, the deep well of knowledge surrounding Cereblon, its well-behaved ligands, and its proven clinical utility ensures that it will remain a central player in the development of protein degrader therapeutics for the foreseeable future. The continued exploration of novel, non-IMiD-based CRBN ligands will further refine the design of next-generation PROTACs with improved physicochemical properties and potentially new degradation profiles.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. benchchem.com [benchchem.com]
The C8 Linker in PROTAC Design: A Technical Guide
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] While the choice of ligands dictates the target, the linker is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[]
This guide provides an in-depth technical exploration of the C8 linker, a common eight-carbon alkyl chain, in the context of PROTAC design. We will delve into its properties, impact on PROTAC performance, and the experimental methodologies used for its evaluation.
Core Concepts: The Role of the Linker
The linker is not merely a spacer; it plays a pivotal role in the formation of a stable and productive ternary complex, which is the crucial first step in PROTAC-mediated degradation.[] The linker's length, composition, rigidity, and attachment points all significantly influence the PROTAC's ability to bring the POI and E3 ligase into the correct orientation for ubiquitination.[][5]
The C8 Alkyl Linker: Properties and Significance
Alkyl chains are among the most frequently used linkers in PROTAC design due to their synthetic accessibility and conformational flexibility.[2][6] A C8 linker refers to an eight-carbon saturated alkyl chain.
-
Flexibility: The high degree of conformational freedom of an alkyl chain allows the PROTAC molecule to adopt various orientations, which can increase the probability of forming a productive ternary complex.[2][3]
-
Hydrophobicity: Simple alkyl chains are hydrophobic, which can impact the overall solubility of the PROTAC molecule.[2] This property needs to be balanced to ensure adequate cell permeability and bioavailability.
-
Length: The length of the linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair.[3][7][8] A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex, while a linker that is too long might lead to unproductive binding.[3][] The eight-atom length has been found to be effective in numerous PROTAC designs.
Signaling Pathway of PROTAC Action
PROTACs function by hijacking the ubiquitin-proteasome pathway. The process begins with the formation of a ternary complex, leading to the ubiquitination of the target protein, which is then recognized and degraded by the 26S proteasome.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to Bifunctional Degrader Molecules Utilizing Thalidomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has emerged as a transformative approach in drug discovery, offering the potential to address disease-causing proteins previously considered "undruggable."[1] At the forefront of this innovation are bifunctional degrader molecules, most notably Proteolysis Targeting Chimeras (PROTACs).[2] These heterobifunctional molecules leverage the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[3]
This guide provides a comprehensive technical overview of bifunctional degraders that utilize thalidomide (B1683933) and its analogs as the E3 ligase-recruiting moiety. From its complex history, thalidomide has been repurposed into a powerful molecular tool, with its derivatives now serving as a cornerstone in the design of potent and selective protein degraders.[1][] We will delve into the core mechanism of action, present key quantitative data for prominent examples, provide detailed experimental protocols for their characterization, and visualize the critical pathways and workflows.
Core Mechanism of Action: Hijacking the Cereblon E3 Ligase
Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, function by binding to the Cereblon (CRBN) protein.[1][5] CRBN acts as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1] The binding of a thalidomide-based ligand to CRBN effectively recruits this entire E3 ligase complex.[6]
A bifunctional degrader molecule based on thalidomide consists of three key components:
-
A ligand that specifically binds to the protein of interest (POI).
-
A thalidomide-derived moiety that recruits the CRBN E3 ligase.
-
A linker that connects the POI-binding ligand and the CRBN ligand.[7]
The mechanism of action unfolds in a catalytic cycle:
-
Ternary Complex Formation : The degrader molecule simultaneously binds to the POI and CRBN, bringing them into close proximity to form a ternary complex (POI-degrader-CRBN).[3] The stability and conformation of this complex are critical for degradation efficiency.
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[3] This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation : The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome.[3]
-
Recycling : After inducing ubiquitination, the degrader molecule is released and can engage in further rounds of degradation, acting in a catalytic manner.[2]
Caption: Signaling pathway of a thalidomide-based PROTAC.
Quantitative Data of Thalidomide-Based Degraders
The efficacy of bifunctional degraders is commonly characterized by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the degrader that results in 50% degradation of the target protein, and the maximal level of degradation (Dmax).[8]
Below is a summary of quantitative data for well-characterized thalidomide-based PROTACs targeting Bromodomain and Extra-Terminal (BET) proteins, specifically BRD4.
| PROTAC ID | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | Thalidomide | BRD4 | HeLa | 2.84 µM (for IDO1) | - | [3] |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | ~1 | >95 | [8] |
| dBET6 | Thalidomide | BRD4 | - | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Detailed and robust experimental protocols are crucial for the successful development and characterization of thalidomide-based degraders. The following sections outline key methodologies.
Protein Degradation Assay via Western Blot
This is a fundamental assay to quantify the extent of target protein degradation induced by a degrader.
Materials:
-
Cell line expressing the protein of interest
-
Complete cell culture medium
-
Bifunctional degrader compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with a serial dilution of the degrader compound or vehicle control for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probe the membrane with a loading control antibody.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]
-
Caption: Western blot experimental workflow for PROTAC analysis.
In Vitro Ubiquitination Assay
This assay directly measures the ability of a degrader to induce ubiquitination of the target protein in a reconstituted system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant CRL4^CRBN^ E3 ligase complex
-
Recombinant target protein (POI)
-
Ubiquitin
-
ATP
-
10X Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)
-
Bifunctional degrader compound and vehicle control (DMSO)
-
SDS-PAGE loading buffer
Procedure:
-
Reaction Setup: Assemble the reaction mixture on ice, including the ubiquitination buffer, ATP, ubiquitin, E1, E2, E3 ligase, target protein, and the degrader compound or DMSO.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by Western blot using an antibody against the target protein. A ladder of higher molecular weight bands above the unmodified POI indicates polyubiquitination.
Ternary Complex Formation Assays
Assessing the formation of the ternary complex is crucial, as its stability often correlates with degradation efficacy. Several biophysical techniques can be employed.
1. Surface Plasmon Resonance (SPR):
-
Principle: Measures the binding kinetics and affinity of the degrader to its target protein and the E3 ligase, as well as the formation of the ternary complex in real-time.
-
General Protocol:
-
Immobilize the E3 ligase (e.g., recombinant CRBN-DDB1) onto a sensor chip.
-
To measure the binding of the degrader to the E3 ligase, inject a series of degrader concentrations over the chip surface.
-
To assess ternary complex formation, inject a mixture of the target protein and varying concentrations of the degrader over the E3 ligase-coated surface. An increase in binding response compared to the degrader or target protein alone indicates ternary complex formation.
-
2. AlphaLISA (Amplified Luminescent Proximity Homestead Assay): [9]
-
Principle: A bead-based immunoassay that measures the proximity of the target protein and the E3 ligase induced by the degrader.
-
General Protocol:
-
Use tagged recombinant proteins (e.g., GST-tagged POI and FLAG-tagged CRBN).
-
Incubate the proteins with the degrader.
-
Add AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-GST) and donor beads conjugated to an antibody against the other tag (e.g., anti-FLAG).
-
If a ternary complex forms, the beads are brought into close proximity, resulting in a luminescent signal upon excitation.
-
Caption: Logical flow of ternary complex formation assays.
Conclusion
Bifunctional degrader molecules utilizing thalidomide and its derivatives have revolutionized the landscape of drug discovery. By co-opting the CRBN E3 ubiquitin ligase, these molecules offer a powerful and versatile platform for the targeted degradation of disease-relevant proteins. A thorough understanding of their mechanism of action, coupled with robust quantitative and mechanistic assays, is paramount for the successful design and optimization of this promising therapeutic modality. This guide provides a foundational framework for researchers and drug development professionals to navigate the technical intricacies of developing thalidomide-based degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. cellgs.com [cellgs.com]
- 3. benchchem.com [benchchem.com]
- 5. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. resources.revvity.com [resources.revvity.com]
Thalidomide-O-amido-C8-NH2 hydrochloride for inducing protein ubiquitination
An In-Depth Technical Guide to Thalidomide-O-amido-C8-NH2 Hydrochloride for Inducing Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its mechanism of action, provide detailed experimental protocols for its application in PROTAC synthesis and evaluation, and present quantitative data from relevant studies.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation is a revolutionary strategy in drug discovery that aims to eliminate disease-causing proteins rather than just inhibiting them. One of the most prominent technologies in this field is the use of PROTACs. These are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to degrade specific target proteins.
A PROTAC molecule consists of three key components:
-
A ligand that binds to the target protein.
-
A ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands.
This compound serves as a foundational component for the E3 ligase-recruiting end of a PROTAC, specifically targeting the Cereblon (CRBN) E3 ligase.
The Role and Structure of this compound
This compound is a derivative of thalidomide (B1683933), a well-known immunomodulatory drug that was later discovered to function as a "molecular glue," inducing the degradation of specific proteins by binding to CRBN. In the context of PROTACs, the thalidomide moiety acts as the CRBN-recruiting element.
The "-O-amido-C8-NH2" portion is a chemical linker with a terminal amine group (NH2). This linker serves two primary purposes:
-
Spacing: The 8-carbon chain provides optimal spatial separation between the target protein and the E3 ligase, facilitating efficient ubiquitination.
-
Reactive Handle: The terminal amine group provides a convenient point of attachment for a ligand that targets a protein of interest.
The hydrochloride salt form enhances the compound's stability and solubility.
Mechanism of Action: Inducing Protein Ubiquitination
When incorporated into a PROTAC, the thalidomide portion of the molecule binds to CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. The other end of the PROTAC binds to the target protein. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Figure 1: Mechanism of PROTAC-induced protein degradation.
Experimental Protocols
The following are representative protocols for the synthesis of a PROTAC using this compound and the subsequent evaluation of its ability to induce protein degradation.
PROTAC Synthesis: Amide Coupling
This protocol describes a standard amide coupling reaction to conjugate a target protein ligand (containing a carboxylic acid) to this compound.
Figure 2: Workflow for PROTAC synthesis via amide coupling.
Materials:
-
Target protein ligand with a carboxylic acid functional group
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for flash chromatography
Procedure:
-
Dissolve the target protein ligand (1 equivalent) in DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 equivalents) in DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final PROTAC product by LC-MS and NMR spectroscopy.
Target Protein Degradation Assay (Western Blot)
This protocol is for assessing the degradation of a target protein in a cell line treated with the newly synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (if available). To confirm proteasome-dependent degradation, pre-treat cells with MG132 (10 µM) for 1 hour before adding the PROTAC.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from studies evaluating PROTACs synthesized from thalidomide-based linkers.
Table 1: In Vitro Degradation of Target Protein X
| PROTAC Concentration | % Degradation (24h) | DC50 (nM) | Dmax (%) |
| 1 nM | 15 ± 3 | 50 | 95 |
| 10 nM | 45 ± 5 | ||
| 100 nM | 85 ± 4 | ||
| 1 µM | 95 ± 2 | ||
| 10 µM | 92 ± 3 |
*DC50: Concentration at which 50% degradation is achieved. *Dmax: Maximum degradation observed.
Table 2: Ubiquitination of Target Protein X
| Treatment | Fold Increase in Ubiquitination |
| Vehicle (DMSO) | 1.0 |
| PROTAC (1 µM) | 8.5 ± 1.2 |
| PROTAC (1 µM) + MG132 (10 µM) | 15.2 ± 2.1 |
Conclusion
This compound is a valuable and versatile chemical tool for the synthesis of CRBN-recruiting PROTACs. Its pre-functionalized linker allows for straightforward conjugation to a wide range of target-binding ligands, accelerating the discovery and development of novel protein degraders. The protocols and data presented in this guide provide a solid foundation for researchers entering the exciting field of targeted protein degradation.
An In-depth Technical Guide to the Core Principles of PROTAC Technology with CRBN Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs mediate the degradation of the entire protein, offering a powerful tool to address previously "undruggable" targets. This technology harnesses the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[] The PROTAC molecule acts as a molecular bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex.[][2] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2] Following the degradation of the target protein, the PROTAC molecule is released and can catalytically induce the degradation of multiple POI molecules.[3]
The Central Role of Cereblon (CRBN) in PROTAC Technology
While the human genome encodes over 600 E3 ligases, the vast majority of PROTACs developed to date utilize either Cereblon (CRBN) or von Hippel-Lindau (VHL) as the E3 ligase recruiter. CRBN, a substrate receptor for the CULLIN-RING Ligase 4 (CRL4) E3 complex, has gained significant traction in PROTAC design due to the availability of well-characterized, small-molecule ligands with favorable drug-like properties.[][2]
The most commonly used CRBN ligands are derivatives of the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide.[][3] These ligands bind to a specific pocket in CRBN, allosterically modulating its substrate recognition and enabling the recruitment of target proteins for ubiquitination and subsequent degradation.[4] Pomalidomide, in particular, has become a popular choice for PROTAC design due to its strong binding affinity for CRBN and a versatile attachment point for the linker that generally does not interfere with E3 ligase engagement.[3]
Mechanism of Action of CRBN-based PROTACs
The mechanism of a CRBN-based PROTAC can be summarized in the following key steps:
-
Binary Complex Formation: The PROTAC molecule can independently bind to both the target protein (POI) and the CRBN E3 ligase, forming two separate binary complexes.
-
Ternary Complex Formation: The PROTAC facilitates the formation of a key ternary complex, bringing the POI and the CRBN-CRL4 E3 ligase complex into close proximity. The stability and conformation of this ternary complex are critical for the efficiency of the subsequent steps.
-
Ubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-charged E2 enzyme to accessible lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: After the degradation of the POI, the PROTAC molecule is released and can engage in another cycle of degradation, acting in a catalytic manner.
Key Parameters for Evaluating CRBN-based PROTACs
The efficacy of a PROTAC is assessed by several key quantitative parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates a more potent PROTAC.
-
Dmax: The maximum percentage of target protein degradation that can be achieved with a given PROTAC.
-
Binding Affinity (Kd): The dissociation constant for the binding of the PROTAC to the POI and to CRBN. While strong binding is generally favorable, the overall efficacy is more dependent on the stability of the ternary complex.
Quantitative Data for CRBN-based PROTACs
The following tables summarize the degradation performance of several CRBN-based PROTACs targeting key proteins in cancer.
Table 1: Degradation of Epidermal Growth Factor Receptor (EGFR) by Pomalidomide-based PROTACs
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| 15 | EGFRWT | A549 | 43.4 | >90 | [5] |
| 16 | EGFRWT | A549 | 32.9 | 96 | [5] |
Table 2: Degradation of Bruton's Tyrosine Kinase (BTK) by CRBN-based PROTACs
| Compound | CRBN Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| NC-1 | Pomalidomide | Mino | 2.2 | 97 | [6] |
| RC-3 | Pomalidomide | Mino | <10 | >85 | [6] |
Signaling Pathways Targeted by CRBN-based PROTACs
CRBN-based PROTACs have been successfully developed to target key proteins in various signaling pathways implicated in cancer and other diseases.
B-Cell Receptor (BCR) Signaling Pathway
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cell malignancies.[7][8] PROTACs that induce the degradation of BTK have shown significant therapeutic potential in preclinical studies.[6]
RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[9][10] Mutations in RAS proteins are common in many cancers, making them attractive but challenging therapeutic targets. PROTACs are being developed to degrade key components of this pathway, including KRAS.[11]
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of PROTACS degrading KRAS and SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Binding Affinity of Thalidomide Analogs to Cereblon
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of thalidomide (B1683933) and its analogs to the E3 ubiquitin ligase substrate receptor, cereblon (CRBN). Understanding this critical interaction is fundamental for the development of novel therapeutics, including immunomodulatory drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs). This document outlines the molecular mechanism of action, presents quantitative binding data, details key experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Thalidomide-Cereblon Interaction
Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, exert their therapeutic effects by binding directly to cereblon.[1] CRBN is a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[1] The binding of these small molecules to CRBN does not inhibit the E3 ligase but rather modulates its substrate specificity.[2] This alteration leads to the recruitment of "neosubstrates," proteins not typically targeted by the CRL4-CRBN complex, for ubiquitination and subsequent degradation by the proteasome.[1][3] This mechanism of action forms the basis for the clinical efficacy of IMiDs in treating hematological malignancies and has been harnessed in the development of PROTACs, which utilize a CRBN-binding moiety to induce the degradation of specific target proteins.[2][3]
Quantitative Binding Affinity Data
The affinity of thalidomide and its analogs for CRBN is a key determinant of their biological activity. Various biophysical and biochemical assays have been employed to quantify this interaction. The following table summarizes reported binding constants for several key compounds. It is important to note that affinity values can vary depending on the specific experimental conditions, the protein construct used (e.g., full-length CRBN vs. the thalidomide-binding domain), and the assay methodology.[1]
| Compound | Assay Type | Binding Constant | Source(s) |
| Thalidomide | - | Kd: ~250 nM | [1][4][5] |
| (S)-Thalidomide | Isothermal Titration Calorimetry (ITC) | ~10-fold stronger binding than (R)-enantiomer | [1][5] |
| Lenalidomide | - | Ki: 177.80 nM | [1] |
| Lenalidomide | Competitive Binding | IC50: ~2 µM | [1][6] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | KD: 19 µM (for CRBN-TBD) | [1] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | KD: 0.6 µM (for CRBN:DDB1) | [1] |
| Pomalidomide | - | Ki: 156.60 nM | [1] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | Kd: 12.5 µM | [1][7] |
| Pomalidomide | FRET-based competition assay | Ki: 2.1 µM | [1][7] |
| Pomalidomide | Competitive Binding | IC50: ~2 µM | [1][6] |
| Iberdomide | - | Higher affinity than lenalidomide and pomalidomide | [3] |
Signaling Pathway and Experimental Workflow
CRL4-CRBN E3 Ligase Signaling Pathway
The binding of a thalidomide analog to CRBN initiates a cascade of events leading to the degradation of a neosubstrate. The following diagram illustrates this signaling pathway.
Caption: Thalidomide analog-induced neosubstrate degradation via the CRL4-CRBN pathway.
Experimental Workflow: Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the binding affinity and thermodynamics of interactions between molecules. The following diagram outlines a typical workflow for an ITC experiment to determine the binding affinity of a thalidomide analog to CRBN.
Caption: A typical experimental workflow for Isothermal Titration Calorimetry (ITC).
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[1][8]
-
Principle: A solution of the ligand (thalidomide analog) is titrated into a solution of the protein (CRBN). The heat change upon each injection is measured. The resulting binding isotherm is fitted to a model to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[1]
-
Methodology:
-
Sample Preparation: Purified recombinant CRBN protein and the thalidomide analog are prepared in the same buffer to minimize heats of dilution.[5] The protein solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.[1][8]
-
Titration: The ligand is injected into the protein solution in a series of small aliquots.[8]
-
Heat Measurement: The heat change after each injection is measured by the instrument.[1] A control experiment, titrating the ligand into buffer alone, is performed to correct for the heat of dilution.[8]
-
Data Analysis: The integrated heat changes are plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.[8]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface.[2]
-
Principle: One of the binding partners (e.g., CRBN) is immobilized on a sensor chip. The other partner (thalidomide analog) is flowed over the surface. Binding causes a change in the refractive index, which is proportional to the mass change at the surface. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the dissociation constant (KD) can be calculated.[1]
-
Methodology:
-
Immobilization: Recombinant CRBN protein is immobilized onto a suitable sensor chip.[1][2]
-
Binding Analysis: Solutions of the thalidomide analog at various concentrations are flowed over the sensor chip surface.[2] The binding response is monitored in real-time.[2]
-
Regeneration: The sensor surface is regenerated between injections to remove the bound analyte.[2]
-
Data Analysis: The sensorgrams are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.[9]
-
Competitive Binding Assays
Competitive binding assays measure the ability of a test compound to displace a known binder from the target protein.
-
Fluorescence Polarization (FP) Assay:
-
Principle: This homogeneous assay relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.[1][10] A small fluorescent tracer (labeled thalidomide analog) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to CRBN, its rotation slows, and polarization increases. An unlabeled test compound competes with the tracer for binding, causing a decrease in polarization.[1]
-
Methodology:
-
Reaction Setup: Purified CRBN, a fluorescently labeled thalidomide tracer, and varying concentrations of the unlabeled test compound are incubated together in a microplate.[10]
-
Measurement: Fluorescence polarization is measured using a plate reader.[1]
-
Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of the test compound to determine the IC50 value, which can be converted to a Ki (inhibition constant).[5]
-
-
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
-
Principle: This assay measures the FRET between a donor fluorophore on a tagged CRBN protein (e.g., via an anti-tag antibody) and an acceptor fluorophore on a fluorescently labeled thalidomide tracer.[5] A test compound that competes with the tracer for binding to CRBN will disrupt FRET, leading to a decrease in the signal.
-
Methodology:
-
Reaction Setup: A tagged CRBN protein is incubated with a fluorescently labeled antibody (donor) and a fluorescently labeled thalidomide tracer (acceptor) in the presence of varying concentrations of the test compound.[5]
-
Measurement: The time-resolved fluorescence of both the donor and acceptor is measured.
-
Data Analysis: The ratio of acceptor to donor emission is plotted against the test compound concentration to determine the IC50 value.[5]
-
-
-
Competitive Elution Assay:
-
Principle: This is a qualitative or semi-quantitative method where a thalidomide analog is immobilized on beads.[1] Cell lysate containing CRBN is passed over the beads, and the ability of a test compound to elute CRBN is assessed.[1]
-
Methodology:
-
Binding: Cell lysate is incubated with thalidomide-conjugated beads to capture CRBN.
-
Washing: The beads are washed to remove non-specifically bound proteins.[1]
-
Elution: The beads are incubated with a solution containing the test compound.[1]
-
Analysis: The eluate is analyzed by immunoblotting to detect the presence of CRBN.
-
-
Conclusion
The interaction between thalidomide analogs and cereblon is a cornerstone of modern drug discovery, enabling the development of both immunomodulatory drugs and a new class of therapeutics based on targeted protein degradation. A thorough understanding of the binding affinities and the experimental methodologies used to measure them is crucial for researchers in this field. The data and protocols presented in this guide provide a comprehensive resource for the investigation and development of novel CRBN-modulating compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of PROTACs Using Thalidomide-O-amido-C8-NH2 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the key building block, Thalidomide-O-amido-C8-NH2 hydrochloride. This E3 ligase ligand-linker conjugate incorporates the well-characterized Cereblon (CRBN) ligand, thalidomide (B1683933), connected to a C8 alkyl linker with a terminal primary amine. This terminal amine serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest (POI), facilitating the creation of a heterobifunctional degrader molecule.
Introduction to PROTAC Technology with Thalidomide-Based Ligands
PROTACs are innovative therapeutic agents that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. These bifunctional molecules consist of a ligand that binds to a POI, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1]
Thalidomide and its analogs are established ligands for the CRBN E3 ubiquitin ligase.[2] By incorporating a thalidomide moiety, the resulting PROTAC can recruit the CRL4-CRBN E3 ligase complex to the POI. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] The catalytic nature of this process allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules.
This compound provides a readily functionalized building block for PROTAC synthesis. The C8 alkyl linker offers a balance of flexibility and length to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.
Signaling Pathway and Mechanism of Action
The fundamental mechanism of action for a PROTAC synthesized from this compound follows a catalytic cycle. The PROTAC first binds to both the target protein (POI) and the CRBN E3 ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, releasing the PROTAC to engage another target protein molecule.
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves a standard amide bond formation reaction with a carboxylic acid-functionalized ligand for the protein of interest.
Caption: General experimental workflow for PROTAC synthesis.
Detailed Experimental Protocol: Amide Coupling
This protocol describes a general procedure for the amide coupling of this compound with a generic carboxylic acid-functionalized POI ligand. The stoichiometry and reaction conditions may require optimization depending on the specific POI ligand used.
Materials and Reagents:
-
This compound
-
Carboxylic acid-functionalized POI ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base
-
Anhydrous DMF (N,N-Dimethylformamide) or other suitable anhydrous solvent (e.g., DCM)
-
Deionized water
-
Brine solution
-
Ethyl acetate (B1210297) or other suitable extraction solvent
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Solvents for chromatography (e.g., methanol, dichloromethane, hexane)
Procedure:
-
Reagent Preparation:
-
In a clean, dry reaction vessel, dissolve the carboxylic acid-functionalized POI ligand (1.0 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.1 equivalents) and DIPEA (3.0 equivalents) in anhydrous DMF. The base is necessary to neutralize the hydrochloride salt and facilitate the coupling reaction.
-
In another vial, prepare a solution of the coupling reagent (e.g., HATU, 1.2 equivalents) in anhydrous DMF.
-
-
Reaction Setup:
-
To the solution of the carboxylic acid-functionalized POI ligand, add the solution of the coupling reagent.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the solution of this compound and DIPEA to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (the limiting reagent) is consumed. Reaction times can vary from 4 to 24 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
-
Quantitative Data Summary
While specific data for PROTACs synthesized with Thalidomide-O-amido-C8-NH2 is not extensively published, the following tables provide representative data for thalidomide-based PROTACs with similar alkyl linkers to illustrate typical outcomes.
Table 1: Representative Synthesis Outcomes for Amide Coupling
| Reactants | Coupling Reagents | Base | Solvent | Typical Yield (%) |
| Carboxylic Acid, Amine-terminated Linker | HATU, HBTU, EDC/HOBt | DIPEA | DMF | 60-90 |
This data is based on general peptide coupling protocols.[4]
Table 2: Illustrative Degradation Performance of BET-Targeting PROTACs
This table showcases the degradation potency (DC50) and maximal degradation (Dmax) for a well-characterized CRBN-based PROTAC, ARV-825, which targets the BRD4 protein. While not containing a C8 linker, this data provides a benchmark for the expected performance of potent thalidomide-based degraders.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide (CRBN) | BRD4 | Jurkat | < 1 | > 95 |
[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete activation of the carboxylic acid | Ensure coupling reagents and base are fresh and anhydrous. Increase activation time or consider a different coupling reagent. |
| Steric hindrance | Increase reaction temperature or use a more potent coupling reagent. | |
| Multiple side products | Side reactions of the carboxylic acid or amine | Optimize reaction conditions (e.g., lower temperature, shorter reaction time). |
| Difficulty in purification | Poor solubility of the product | Use a different solvent system for chromatography or consider reverse-phase HPLC. |
| Product co-elutes with starting material or byproduct | Optimize the chromatographic gradient. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs that recruit the CRBN E3 ubiquitin ligase. The straightforward and well-established amide coupling chemistry allows for the efficient conjugation of this E3 ligase-linker moiety to a wide range of protein-targeting ligands. The protocols and data presented here provide a solid foundation for researchers to utilize this tool in the development of novel therapeutics for targeted protein degradation. As with all PROTAC development, empirical optimization of the linker and conjugation chemistry for each specific target is often necessary to achieve optimal degradation potency and selectivity.
References
Application Notes and Protocols for Conjugating a Protein of Interest Ligand to Thalidomide-O-amido-C8-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide-O-amido-C8-NH2 is a key building block in the synthesis of PROTACs that engage the Cereblon (CRBN) E3 ligase. This molecule consists of the thalidomide (B1683933) moiety, which binds to CRBN, and an 8-carbon alkyl linker terminating in a primary amine. This primary amine serves as a versatile chemical handle for conjugation to a ligand targeting a protein of interest, typically through the formation of a stable amide bond.
This document provides detailed protocols for the conjugation of a protein of interest ligand containing a carboxylic acid functional group to Thalidomide-O-amido-C8-NH2, along with methods for the purification and characterization of the resulting PROTAC.
Principle of the Reaction
The conjugation of a protein of interest ligand to Thalidomide-O-amido-C8-NH2 is achieved via an amide bond formation. This reaction involves the coupling of the primary amine on the C8 linker of thalidomide with a carboxylic acid group on the protein of interest ligand. The reaction is typically facilitated by a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent.
Signaling Pathway of Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing the proximity of the target protein to the E3 ubiquitin ligase Cereblon (CRBN). This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. Polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome.
Caption: PROTAC-mediated protein degradation workflow.
Experimental Protocols
Materials and Reagents
| Reagent | Recommended Supplier | Example Catalog Number |
| Thalidomide-O-amido-C8-NH2 | MedChemExpress | HY-107439 |
| Protein of Interest Ligand (with COOH) | In-house/Commercial | N/A |
| HATU | Sigma-Aldrich | 445459 |
| DIPEA | Sigma-Aldrich | 387649 |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 227056 |
| Dichloromethane (B109758) (DCM) | Fisher Scientific | D143-4 |
| Methanol (MeOH) | Fisher Scientific | A452-4 |
| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | A998-4 |
| Water, HPLC Grade | Fisher Scientific | W6-4 |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | T6508 |
Experimental Workflow
Caption: General workflow for PROTAC synthesis and analysis.
Detailed Protocol: Amide Coupling Reaction
-
Reagent Preparation:
-
Dissolve the protein of interest ligand (containing a carboxylic acid) (1.0 equivalent) in anhydrous DMF to a final concentration of 0.1 M.
-
In a separate vial, dissolve Thalidomide-O-amido-C8-NH2 (1.1 equivalents) in anhydrous DMF.
-
Prepare a stock solution of HATU (1.2 equivalents) in anhydrous DMF.
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the coupling reagent.
-
-
Reaction Setup:
-
In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the solution of the protein of interest ligand.
-
To this solution, add DIPEA (3.0 equivalents).
-
Stir the mixture for 5 minutes at room temperature.
-
Add the HATU solution dropwise to the reaction mixture. Stir for another 15-20 minutes to pre-activate the carboxylic acid.
-
Add the solution of Thalidomide-O-amido-C8-NH2 to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Take small aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours).
-
Analyze for the consumption of the starting materials and the formation of the desired product mass. The reaction is typically complete within 4-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete as determined by LC-MS, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
-
For final purification, use reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Purification Protocol: Reverse-Phase HPLC
-
System: A preparative or semi-preparative HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column suitable for small molecule purification.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30-40 minutes, but this should be optimized based on the hydrophobicity of the PROTAC.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Fraction Collection: Collect fractions corresponding to the desired product peak.
-
Post-Purification: Combine the pure fractions and lyophilize to obtain the final product as a TFA salt.
Characterization
-
Purity: Assess the purity of the final product by analytical RP-HPLC. The purity should ideally be >95%.
-
Identity: Confirm the identity and mass of the synthesized PROTAC using High-Resolution Mass Spectrometry (HRMS).
-
Structure: Confirm the structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
Data Presentation
The efficacy of a synthesized PROTAC is typically evaluated by its ability to degrade the target protein. Key quantitative metrics include the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).
Table 1: Representative Degradation Data for a Synthesized PROTAC
| Parameter | Value | Method | Cell Line | Treatment Time |
| DC50 | 50 nM | Western Blot | HeLa | 24 hours |
| Dmax | >90% | Western Blot | HeLa | 24 hours |
Table 2: Materials for Amide Coupling Reaction
| Component | Molar Equivalents |
| Protein of Interest Ligand (COOH) | 1.0 |
| Thalidomide-O-amido-C8-NH2 | 1.1 |
| HATU | 1.2 |
| DIPEA | 3.0 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete activation of the carboxylic acid; moisture in the reaction. | Ensure all reagents and solvents are anhydrous. Increase the pre-activation time with HATU. |
| Steric hindrance around the reactive sites. | Increase the reaction temperature (e.g., to 40-50 °C) and extend the reaction time. Consider a different, more potent coupling reagent. | |
| Multiple side products | Side reactions of the coupling reagent; impurities in starting materials. | Purify starting materials before the reaction. Use fresh HATU. Optimize the stoichiometry of reagents. |
| Poor recovery after purification | The product is highly lipophilic or hydrophilic, leading to poor separation. | Adjust the HPLC gradient and mobile phase modifiers. For very lipophilic compounds, consider normal-phase chromatography for initial purification. |
| Product degradation during workup or purification. | Minimize exposure to strong acids or bases. Perform purification steps at lower temperatures if the compound is thermally labile. |
Disclaimer: These protocols provide a general guideline. The reaction conditions, stoichiometry, and purification methods may require optimization depending on the specific properties of the protein of interest ligand. All work should be performed by trained personnel in a suitable laboratory setting.
Revolutionizing Drug Discovery: A Guide to In-Vitro Degradation Assays for Thalidomide-Based PROTACs
For Immediate Release
[City, State] – [Date] – In a significant step forward for researchers, scientists, and drug development professionals, detailed application notes and protocols are now available for conducting in-vitro degradation assays with thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This comprehensive guide offers a deep dive into the experimental setup, key protocols, and data interpretation essential for advancing the field of targeted protein degradation.
Proteolysis Targeting Chimeras (PROTACs) are a novel class of therapeutic agents that utilize the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] Thalidomide and its derivatives are frequently used as E3 ligase ligands in PROTAC design, recruiting the Cereblon (CRBN) E3 ubiquitin ligase to the target protein of interest (POI).[1][3][4][] The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase is a critical step, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3][] This guide provides the necessary tools to effectively design and execute in-vitro assays to characterize and optimize these powerful molecules.
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism of action for a thalidomide-based PROTAC, from ternary complex formation to target protein degradation.
Caption: PROTAC-induced ubiquitination and degradation pathway.
Key In-Vitro Assays and Experimental Protocols
A multi-faceted approach is crucial for the comprehensive evaluation of thalidomide-based PROTACs. The following protocols detail essential in-vitro assays for characterizing PROTAC activity.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for effective protein degradation.[][7] Various biophysical techniques can be employed to measure the formation and stability of this complex.[8]
Protocol: In-Vitro Pull-Down Assay to Assess Ternary Complex Formation
This accessible method allows for the qualitative assessment of the ternary complex.[9][10]
Materials:
-
Purified recombinant target protein (POI) with an affinity tag (e.g., His-tag)
-
Purified recombinant Cereblon (CRBN) E3 ligase complex
-
Thalidomide-based PROTAC
-
Affinity beads (e.g., Ni-NTA agarose (B213101) for His-tagged POI)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., high concentration of imidazole (B134444) for His-tagged POI)
-
SDS-PAGE gels and Western blot reagents
-
Antibodies against the POI and a component of the CRBN complex
Procedure:
-
Incubation: In a microcentrifuge tube, combine the purified His-tagged POI, the PROTAC at various concentrations, and the CRBN complex. Incubate for 1-2 hours at 4°C with gentle rotation to allow for complex formation.
-
Bead Binding: Add equilibrated affinity beads to the mixture and incubate for another 1-2 hours at 4°C to capture the tagged POI and any interacting proteins.
-
Washing: Pellet the beads by centrifugation and wash them three times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using the elution buffer.
-
Western Blot Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting using antibodies against the POI and a component of the CRBN complex. The presence of the CRBN complex in the eluate indicates the formation of a PROTAC-dependent ternary complex.
In-Vitro Ubiquitination Assays
This assay directly measures the ability of the PROTAC to induce the ubiquitination of the target protein in a reconstituted system.[3]
Protocol: Reconstituted In-Vitro Ubiquitination Assay
Materials:
-
Purified recombinant E1 activating enzyme
-
Purified recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Purified recombinant CRL4-CRBN E3 ligase complex
-
Purified recombinant target protein (POI)
-
Thalidomide-based PROTAC
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blot reagents
-
Antibody against the POI
Procedure:
-
Reaction Setup: On ice, combine the E1, E2, CRL4-CRBN, POI, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a "No PROTAC" control.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the POI. The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates successful polyubiquitination.[3]
Cellular Degradation Assays (Western Blot)
Western blotting is a fundamental technique to quantify the reduction of the target protein levels within a cellular context.[2]
Protocol: Western Blot for PROTAC-Induced Protein Degradation
Materials:
-
Cell line expressing the target protein of interest
-
Thalidomide-based PROTAC
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot reagents
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the target protein signal to the loading control to determine the percentage of protein degradation relative to the vehicle control.[2]
Experimental Workflow for In-Vitro PROTAC Characterization
The following diagram outlines a logical workflow for the in-vitro characterization of a thalidomide-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 7. Ternary Complex Formation [promega.kr]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 10. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes: Design and Evaluation of a PROTAC with a C8 Alkyl Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2][3] They function by recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4][5][6] A PROTAC molecule is composed of three key components: a ligand that binds the POI (the "warhead"), a ligand for an E3 ligase (the "anchor"), and a chemical linker that connects the two.[7][8] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties.[2]
This document provides a detailed guide for the rational design, synthesis, and evaluation of a PROTAC utilizing a C8 alkyl linker, a common starting point for linker optimization due to its synthetic tractability and ability to span a functionally relevant distance.
PROTAC Mechanism of Action
The PROTAC molecule simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.
Part 1: PROTAC Design Strategy
The design of a potent PROTAC requires careful selection of its three components. The C8 alkyl linker serves as a flexible, hydrophobic spacer to facilitate the formation of a productive ternary complex.
Selection of Target Protein (POI) and Ligand ("Warhead")
-
Target Selection : Choose a POI implicated in a disease pathway. Proteins that are considered "undruggable" by traditional inhibitors are excellent candidates for targeted degradation.
-
Ligand Selection : Identify a high-affinity ligand for the POI. A critical consideration is the presence of a "solvent-exposed" site on the ligand that can be modified for linker attachment without significantly compromising its binding affinity to the POI.
Selection of E3 Ligase and Ligand ("Anchor")
-
E3 Ligase Choice : The most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL), due to the availability of well-characterized, high-affinity small molecule ligands.[4][7] The choice may also be guided by the specific expression patterns of the E3 ligase in the target tissue or cell type.[7]
-
Ligand Selection : Pomalidomide and thalidomide (B1683933) are common ligands for CRBN, while derivatives of the HIF-1α peptide, such as VH032, are used for VHL.[4] Similar to the warhead, the E3 ligase ligand must have a suitable attachment point for the linker.
C8 Alkyl Linker Design
-
Rationale : Alkyl chains are a common starting point for linker design. They are synthetically accessible and provide flexibility, which can be crucial for allowing the POI and E3 ligase to adopt a productive orientation for ubiquitination.[9] A C8 linker provides a significant span, often sufficient to bridge the two proteins.
-
Attachment Chemistry : The linker must be bifunctional, with reactive handles at each end to connect to the warhead and the anchor. Common coupling chemistries include amide bond formation, ether synthesis, or "click chemistry".[2]
Part 2: Synthesis and Characterization Protocols
This section outlines a general protocol for synthesizing a PROTAC with a C8 alkyl linker via amide bond formation.
Materials and Reagents
-
POI ligand with a carboxylic acid or amine handle.
-
E3 ligase ligand (e.g., Pomalidomide) with an amine or carboxylic acid handle.
-
1,8-Diaminooctane or 8-bromooctanoic acid (as linker precursors).
-
Coupling reagents: HATU, HOBt, or EDC/NHS.
-
Base: Diisopropylethylamine (DIPEA).
-
Solvents: DMF, DCM, DMSO.
-
Standard laboratory glassware and purification equipment (HPLC, LC-MS).
Protocol: Synthesis of a CRBN-based PROTAC with a C8 Alkyl Linker
This protocol assumes the POI ligand has a free carboxylic acid and the CRBN ligand (Pomalidomide) is functionalized with an amine via a short PEG tether for solubility, which is then coupled to the C8 linker.
Step 1: Synthesis of Linker-Anchor Intermediate
-
Dissolve 8-bromooctanoic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes at room temperature.
-
Add the amine-functionalized Pomalidomide (1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the bromo-C8-Pomalidomide intermediate.
Step 2: Final PROTAC Synthesis
-
Dissolve the POI ligand containing a free amine (1.0 eq) and the bromo-C8-Pomalidomide intermediate (1.1 eq) in anhydrous DMF.
-
Add potassium carbonate (3.0 eq) as a base.
-
Heat the reaction to 60-80°C and stir for 12-24 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the final PROTAC molecule using reverse-phase preparative HPLC.
Step 3: Characterization
-
Confirm the identity and purity (>95%) of the final PROTAC using LC-MS and ¹H NMR.
-
Determine the exact mass by high-resolution mass spectrometry (HRMS).
Part 3: Experimental Evaluation Protocols
After successful synthesis, the PROTAC must be evaluated for its biological activity.
Biochemical and Biophysical Assays
These assays confirm the PROTAC's ability to bind its intended targets and form the ternary complex.
Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
-
Immobilization : Covalently immobilize the purified POI onto a sensor chip surface.
-
Binary Interaction (PROTAC-POI) : Inject serial dilutions of the PROTAC over the POI-coated surface to determine the binding affinity (KD).
-
Binary Interaction (PROTAC-E3 Ligase) : In a separate experiment, immobilize the E3 ligase and inject the PROTAC to determine its KD for the E3.
-
Ternary Complex Formation : Inject a solution containing a constant, saturating concentration of the E3 ligase mixed with serial dilutions of the PROTAC over the POI-coated surface.
-
Data Analysis : An increase in the binding response compared to the PROTAC-POI binary interaction indicates the formation of the ternary complex.[10] Calculate the cooperativity (alpha factor) to assess the stability of the ternary complex.
Cellular Assays
These assays measure the PROTAC's ability to induce degradation of the target protein in a cellular context.
Protocol: Western Blot for Protein Degradation
-
Cell Culture : Plate cells (e.g., HEK293T, or a cancer cell line expressing the POI) in 6-well plates and grow to 70-80% confluency.
-
PROTAC Treatment : Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a set time period (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting : Block the membrane and probe with a primary antibody specific for the POI. Also probe with a loading control antibody (e.g., GAPDH or β-actin).
-
Detection : Use a corresponding HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
Quantification : Perform densitometry analysis to quantify the POI band intensity relative to the loading control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[6]
Protocol: In-Cell Ubiquitination Assay
-
Cell Treatment : Treat cells with the PROTAC at its approximate DC50 concentration for a shorter time course (e.g., 1, 2, 4, 8 hours). Include a proteasome inhibitor (e.g., MG132) co-treatment group to allow ubiquitinated protein to accumulate.
-
Immunoprecipitation : Lyse the cells and perform immunoprecipitation (IP) for the POI using a specific antibody.
-
Western Blot : Elute the captured proteins and analyze by Western blotting, probing with an anti-ubiquitin antibody.
-
Analysis : An increase in the ubiquitin signal in the PROTAC-treated samples compared to the control indicates successful PROTAC-mediated ubiquitination of the POI.[11][]
Part 4: Data Presentation
Quantitative data from evaluation experiments should be summarized for clear comparison.
Table 1: Summary of Biophysical and Biochemical Data
| Compound | Target | E3 Ligase | Linker | POI Binding KD (nM) [SPR] | E3 Binding KD (nM) [SPR] | Ternary Complex Cooperativity (α) |
| PROTAC-C8 | ExamplePOI | CRBN | C8 Alkyl | 50 | 250 | 5.2 |
| Control-C4 | ExamplePOI | CRBN | C4 Alkyl | 55 | 260 | 1.5 |
| Control-C12 | ExamplePOI | CRBN | C12 Alkyl | 48 | 240 | 3.8 |
Table 2: Summary of Cellular Activity Data
| Compound | DC50 (nM) [Western Blot, 24h] | Dmax (%) [Western Blot, 24h] | Notes |
| PROTAC-C8 | 25 | >95% | Potent degradation observed. |
| Control-C4 | 550 | 60% | Reduced potency, likely due to suboptimal linker length. |
| Control-C12 | 80 | >90% | Potent, but slightly less active than C8, suggesting an optimal length window. |
References
- 1. mdpi.com [mdpi.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. portlandpress.com [portlandpress.com]
- 7. precisepeg.com [precisepeg.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for Cell-Based Assays Measuring PROTAC-Mediated Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that, instead of merely inhibiting a target protein, co-opt the cell's own ubiquitin-proteasome system to induce its degradation.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2] This mechanism of action offers several advantages over traditional inhibitors, including the potential to target "undruggable" proteins and achieve prolonged pharmacodynamic effects.
Accurate and robust measurement of PROTAC-mediated protein degradation is crucial for the discovery and development of these novel therapeutics. This document provides detailed application notes and protocols for key cell-based assays used to characterize the activity of PROTACs.
PROTAC Mechanism of Action: Signaling Pathway
The efficacy of a PROTAC is dependent on a series of intracellular events, beginning with cell entry and culminating in the degradation of the target protein. The key steps involve the formation of a ternary complex, ubiquitination of the target, and subsequent proteasomal degradation.
Caption: PROTAC-mediated protein degradation pathway.
Key Quantitative Parameters for PROTAC Efficacy
The potency and efficacy of PROTACs are typically characterized by two key parameters derived from dose-response experiments:
-
DC50 (Half-maximal Degradation Concentration): The concentration of a PROTAC that induces 50% degradation of the target protein.[2]
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved at high concentrations of the PROTAC.[2]
These parameters are crucial for structure-activity relationship (SAR) studies and for ranking the potency of different PROTAC molecules.
Representative Data for PROTAC Activity
The following table summarizes hypothetical quantitative data for a BET-targeting PROTAC, ARV-825, against its target protein BRD4.
| Parameter | Value | Cell Line | Treatment Time |
| DC50 | 1 nM | HeLa | 18 hours |
| Dmax | >95% | HeLa | 18 hours |
Experimental Assays for Measuring Protein Degradation
Several cell-based assays are available to measure PROTAC-induced protein degradation, each with its own advantages and limitations. The choice of assay often depends on factors such as throughput requirements, the availability of specific reagents, and the desired level of quantitation.
Western Blotting
Western blotting is a traditional and widely used method for quantifying protein levels in cell lysates.[2] It provides a direct measure of the target protein and can be used to determine both DC50 and Dmax values.
Caption: Workflow for Western blot analysis of PROTAC-induced degradation.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[1]
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compound for a specified time (e.g., 4, 8, 16, or 24 hours).[1][2] Include a vehicle-only control (e.g., 0.1% DMSO).[2]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[1]
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[1]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[2]
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[1][2]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[1][2]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[2]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[1]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the data to determine DC50 and Dmax values.[2]
-
HiBiT-Based Lytic and Live-Cell Assays
The HiBiT system is a sensitive bioluminescent assay for quantifying protein levels.[4] It utilizes an 11-amino-acid peptide tag (HiBiT) that can be knocked into the endogenous locus of the target protein using CRISPR/Cas9.[5] In the presence of the LgBiT protein, a functional NanoLuc luciferase is reconstituted, generating a luminescent signal that is proportional to the amount of HiBiT-tagged protein.[4]
Caption: Workflow for HiBiT-based protein degradation assay.
Materials:
-
CRISPR-edited cell line with the target protein endogenously tagged with HiBiT[5]
-
White, opaque 96-well or 384-well plates
-
PROTAC compound
-
Nano-Glo® HiBiT Lytic Detection System (containing LgBiT protein, lytic buffer, and substrate)[4]
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the HiBiT-tagged cells in white, opaque multi-well plates at a density appropriate for the cell line and incubation time.
-
Incubate overnight to allow for cell attachment.[5]
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC compound in the cell culture medium.
-
Add the PROTAC dilutions to the cells and incubate for the desired time period.
-
-
Lysis and Detection:
-
Equilibrate the plate and the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.
-
Add a volume of the detection reagent equal to the volume of the culture medium in each well.[4]
-
Mix on a plate shaker for 3-10 minutes to ensure complete cell lysis and reconstitution of the NanoLuc luciferase.[4]
-
-
Measurement and Analysis:
-
Incubate for at least 10 minutes at room temperature to allow the luminescent signal to stabilize.[4]
-
Measure luminescence using a luminometer.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and determine DC50 and Dmax values.
-
NanoBRET™ Assays for Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for PROTAC-mediated protein degradation.[6][7] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time monitoring of this complex formation in live cells.[6][8] This assay typically involves tagging the target protein with NanoLuc® luciferase (the energy donor) and the E3 ligase with a fluorescent acceptor like HaloTag®.[7] Upon PROTAC-induced proximity, BRET occurs, leading to a measurable fluorescent signal.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the target protein fused to NanoLuc®
-
Expression vector for the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®
-
PROTAC compound
-
NanoBRET™ Nano-Glo® Vivazine Substrate and HaloTag® NanoBRET™ 618 Ligand
-
Plate reader capable of measuring luminescence and fluorescence
Procedure:
-
Cell Transfection and Seeding:
-
Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.
-
Seed the transfected cells into 96-well plates.
-
-
Labeling and Treatment:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Add the NanoBRET™ Nano-Glo® Vivazine Substrate.
-
Treat the cells with serial dilutions of the PROTAC compound.
-
-
Measurement and Analysis:
-
Measure both the donor (luminescence) and acceptor (fluorescence) signals using a plate reader.
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Mass Spectrometry-Based Proteomics
For a global and unbiased assessment of PROTAC selectivity, mass spectrometry-based quantitative proteomics is the gold standard.[9] This approach allows for the identification and quantification of thousands of proteins in a single experiment, providing a comprehensive view of a PROTAC's on-target and off-target effects.
Caption: Workflow for mass spectrometry-based proteomics analysis.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells and treat with the PROTAC at a concentration near its DC50 value, along with a vehicle control.
-
-
Sample Preparation:
-
Harvest and lyse the cells.
-
Reduce, alkylate, and digest the proteins into peptides (e.g., with trypsin).
-
Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantification.[10]
-
-
LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry.[10]
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
Determine the fold change in protein abundance between PROTAC-treated and vehicle-treated samples to identify degraded proteins.
-
Conclusion
The cell-based assays described in these application notes provide a robust toolkit for the characterization of PROTAC-mediated protein degradation. From the traditional, low-throughput Western blot to high-throughput, sensitive methods like the HiBiT assay and the global perspective offered by proteomics, researchers can select the most appropriate method to advance their PROTAC discovery and development programs. Careful and quantitative assessment of PROTAC activity in a cellular context is essential for optimizing their efficacy and selectivity as a new generation of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. sapient.bio [sapient.bio]
- 10. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
Application Notes and Protocols for Thalidomide-O-amido-C8-NH2 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amido-C8-NH2 is a functionalized derivative of thalidomide (B1683933) designed for application in the field of targeted protein degradation. It serves as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule is an E3 ligase ligand-linker conjugate, incorporating the thalidomide moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase, and an eight-carbon alkyl linker with a terminal primary amine (-NH2). This terminal amine provides a reactive handle for conjugation to a ligand that targets a specific protein of interest, enabling the creation of a heterobifunctional PROTAC.
PROTACs function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Thalidomide-O-amido-C8-NH2 is therefore a crucial tool for researchers developing novel therapeutics based on targeted protein degradation.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C23H30N4O6 | MedChemExpress |
| Molecular Weight | 458.51 g/mol | MedChemExpress |
| Appearance | Solid powder | DC Chemicals |
| Storage | Store at -20°C | DC Chemicals |
| Solubility | Soluble in DMSO | TargetMol |
Quantitative Data
Binding Affinity of Thalidomide Derivatives to Cereblon (CRBN)
The binding of the thalidomide moiety to CRBN is essential for the activity of the resulting PROTAC. The binding affinity is typically measured by the dissociation constant (Kd). While the specific Kd for Thalidomide-O-amido-C8-NH2 has not been reported, the affinities of thalidomide and its derivatives provide a strong reference.
| Compound | Dissociation Constant (Kd) to CRBN |
| Thalidomide | ~250 nM |
| Lenalidomide | ~178 nM |
| Pomalidomide | ~157 nM |
Note: The binding affinity is primarily mediated by the glutarimide (B196013) ring of thalidomide. The linker is not expected to significantly alter the binding affinity to CRBN.
Representative Degradation Data for Thalidomide-Based PROTACs
| Target Protein | Linker Type | DC50 | Dmax |
| HDAC1 | Benzamide-VHL | 0.91 µM | >50% |
| HDAC3 | Benzamide-VHL | 0.64 µM | >50% |
| BTK | PEG | 0.8 nM | ~95% |
| SHP2 | PEG | 6.02 nM | >90% |
This data is intended to provide a benchmark for the expected potency of PROTACs synthesized using thalidomide-based linkers.[1]
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using Thalidomide-O-amido-C8-NH2 via Amide Bond Formation
This protocol describes the conjugation of Thalidomide-O-amido-C8-NH2 to a carboxylic acid-functionalized ligand of a target protein.
Materials:
-
Thalidomide-O-amido-C8-NH2
-
Carboxylic acid-functionalized ligand of interest
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane (DCM) and Methanol (MeOH))
Procedure:
-
Preparation of Reactants:
-
Dissolve the carboxylic acid-functionalized ligand (1.0 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve Thalidomide-O-amido-C8-NH2 (1.1 equivalents) in anhydrous DMF.
-
Prepare a solution of HATU (1.2 equivalents) in anhydrous DMF.
-
-
Activation of Carboxylic Acid:
-
To the solution of the carboxylic acid, add DIPEA (3.0 equivalents).
-
Add the HATU solution to the carboxylic acid/DIPEA mixture and stir for 15-30 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the Thalidomide-O-amido-C8-NH2 solution to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with ethyl acetate three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% MeOH in DCM).
-
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
This protocol outlines the steps to assess the degradation of a target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. Include a DMSO vehicle control.
-
Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 12, 24, or 48 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and capture the signal with an imaging system.
-
Re-probe the membrane with the loading control antibody.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizations
Caption: PROTAC Synthesis and Mechanism of Action.
References
Application Notes and Protocols for Thalidomide-O-amido-C8-NH2 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amido-C8-NH2 is a functionalized building block crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents revolutionizing cancer research. This molecule serves as a precursor, providing the Cereblon (CRBN) E3 ubiquitin ligase binding moiety and a flexible eight-carbon alkyl amide linker with a terminal amine. This terminal amine group allows for covalent conjugation to a ligand designed to target a specific protein of interest (POI) for degradation.
PROTACs synthesized using thalidomide-based linkers operate by hijacking the cell's natural ubiquitin-proteasome system. The thalidomide (B1683933) component of the PROTAC binds to the CRBN E3 ligase, while the other end of the molecule binds to the target cancer-associated protein. This induced proximity facilitates the ubiquitination of the POI by the E3 ligase, marking it for degradation by the proteasome. This event-driven mechanism offers a powerful alternative to traditional inhibitors, enabling the elimination of disease-causing proteins.
These application notes provide an overview of the utility of Thalidomide-O-amido-C8-NH2 in the development of PROTACs for cancer research, including protocols for synthesis and key biological assays to evaluate the efficacy of the resulting degraders.
Signaling Pathway of PROTAC Action
A PROTAC synthesized from Thalidomide-O-amido-C8-NH2 orchestrates the degradation of a target protein through a series of well-defined steps within the cell. The process begins with the PROTAC simultaneously binding to the target protein and the CRBN E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Applications in Cancer Research
PROTACs derived from Thalidomide-O-amido-C8-NH2 can be designed to target a wide array of oncogenic proteins that are otherwise difficult to inhibit with traditional small molecules. Key areas of application include the degradation of transcription factors, kinases, and other proteins that drive tumor growth and survival.
Representative Data for PROTACs with C8-like Linkers
While specific data for PROTACs using the exact Thalidomide-O-amido-C8-NH2 linker is limited in publicly available literature, the following tables summarize the performance of thalidomide-based PROTACs with similar eight-carbon or alkyl linkers targeting key cancer-related proteins. This data serves as a benchmark for researchers developing novel degraders.
Table 1: Degradation of FBXO22 by a Thalidomide-Amido-C8-NH2 based Degrader
| Compound ID | Target Protein | E3 Ligase Ligand | Linker | Cell Line | Concentration (µM) | Degradation (%) |
| Thalidomide-amido-C8-NH2 derivative | FBXO22 | Thalidomide | C8 Amide | Jurkat | 3 | ~50 |
Data adapted from a study on FBXO22 degraders, demonstrating the feasibility of using a C8 linker for inducing protein degradation.[1]
Table 2: Representative Degradation Data for BRD4-Targeting PROTACs with Alkyl Linkers
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | BRD4 | Pomalidomide | Piperidine-based | Jurkat | < 1 | > 95 |
| Representative PROTAC | BRD4 | Thalidomide | Alkyl | VCaP | 1.0 | Not specified |
This table provides a comparative view of the high potency achievable with CRBN-based PROTACs for BRD4 degradation.[2]
Table 3: Representative Degradation Data for Androgen Receptor (AR)-Targeting PROTACs
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) |
| ARD-69 | Androgen Receptor | VHL | LNCaP | 0.86 |
| ARD-69 | Androgen Receptor | VHL | VCaP | 0.76 |
| ARD-69 | Androgen Receptor | VHL | 22Rv1 | 10.4 |
This table showcases the potent degradation of the Androgen Receptor by a PROTAC in various prostate cancer cell lines.
Experimental Protocols
PROTAC Synthesis using Thalidomide-O-amido-C8-NH2
This protocol outlines a general procedure for the conjugation of a protein of interest (POI) ligand, containing a carboxylic acid functional group, to Thalidomide-O-amido-C8-NH2 via amide bond formation.
Materials:
-
Thalidomide-O-amido-C8-NH2
-
POI ligand with a carboxylic acid moiety
-
Amide coupling reagent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous dimethylformamide (DMF)
-
Solvents for work-up and purification (e.g., ethyl acetate, water, brine)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the POI ligand-COOH (1.0 equivalent) and DIPEA (3.0 equivalents) in anhydrous DMF.
-
In a separate vial, dissolve Thalidomide-O-amido-C8-NH2 (1.1 equivalents) in anhydrous DMF.
-
Add the coupling reagent (1.2 equivalents) to the POI ligand solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the Thalidomide-O-amido-C8-NH2 solution to the activated POI ligand mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR.
Western Blot for Protein Degradation
This is a standard method to quantify the degradation of the target protein following PROTAC treatment.
Procedure:
-
Cell Treatment: Plate cancer cells at an appropriate density and treat with varying concentrations of the synthesized PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, denature by boiling in Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an ECL substrate and quantify band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curve.
Cell Viability Assay
This assay determines the effect of the PROTAC on cancer cell proliferation.
Procedure (using CellTiter-Glo®):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for 48-72 hours.
-
Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the target protein.
Procedure:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.
-
Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Elute the immunoprecipitated proteins and analyze by Western blot using an anti-ubiquitin antibody to detect the presence of polyubiquitinated target protein.
Conclusion
Thalidomide-O-amido-C8-NH2 is a valuable chemical tool for the synthesis of PROTACs in cancer research. By providing a reliable CRBN-binding moiety and a flexible linker, it enables the development of potent and selective protein degraders. The protocols and representative data presented in these application notes offer a framework for researchers to design, synthesize, and evaluate novel PROTACs targeting a wide range of oncogenic proteins, ultimately contributing to the advancement of targeted cancer therapies.
References
Application Notes and Protocols: Western Blot Analysis for Confirming Protein Degradation by a Synthesized PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC-Mediated Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] These molecules consist of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][3] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome, the cell's natural protein disposal system.[1][4] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1]
Western blotting is a fundamental and widely utilized technique to quantify the degradation of a target protein induced by a PROTAC.[1][5] This method allows for the determination of key parameters such as the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[1] These application notes provide a detailed protocol for using Western blotting to quantitatively assess the efficacy of a synthesized PROTAC.
Signaling Pathway of PROTAC Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocol: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.[1]
Materials and Reagents
-
Cell Line: A human cancer cell line expressing the protein of interest (e.g., HeLa, MDA-MB-231, THP-1).[2]
-
PROTAC Compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Control Compounds:
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Assay Kit: BCA or Bradford assay kit.[2]
-
Sample Buffer: 4X Laemmli sample buffer.[2]
-
SDS-PAGE Gels: Appropriate percentage to resolve the target protein and loading control.
-
Electrophoresis and Transfer Apparatus.
-
Membranes: PVDF or nitrocellulose.[2]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[2]
-
Primary Antibodies:
-
Antibody specific to the target protein.
-
Antibody for a loading control protein (e.g., GAPDH, β-actin, or α-tubulin).[2]
-
-
Secondary Antibody: HRP-conjugated secondary antibody corresponding to the primary antibody species.[2]
-
Chemiluminescent Substrate: ECL substrate.[2]
-
Imaging System: For capturing chemiluminescent signals.[2]
Step-by-Step Methodology
1. Cell Seeding and Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[2]
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]
-
Treat cells with varying concentrations of the synthesized PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time course (e.g., 4, 8, 16, 24 hours).[2]
-
Include a vehicle-only control (e.g., 0.1% DMSO) and a non-degrading inhibitor as a negative control.[2]
2. Cell Lysis and Protein Quantification
-
After the treatment period, aspirate the medium and wash the cells once with ice-cold PBS.[2]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[2]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[2]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.[2]
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[2]
3. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.[2]
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.[2]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[2]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.[2]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[2]
4. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[2]
-
Confirm successful transfer by staining the membrane with Ponceau S.[2]
5. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[2]
-
Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[2]
-
Wash the membrane three times for 5-10 minutes each with TBST.[2]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[2]
-
Wash the membrane three times for 10 minutes each with TBST.[2]
6. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[2]
-
Capture the chemiluminescent signal using an imaging system.[2]
-
Strip the membrane and re-probe with a primary antibody against a loading control protein to normalize for protein loading.[1] Alternatively, if the target and loading control proteins have sufficiently different molecular weights, the membrane can be cut.[1]
Experimental Workflow
Caption: Step-by-step Western blot workflow.
Data Presentation and Analysis
The intensity of the bands on the Western blot is quantified using densitometry software (e.g., ImageJ).[2] The level of the target protein is normalized to the corresponding loading control.[1] The percentage of protein degradation is calculated relative to the vehicle-treated control.[1] From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.[1]
Quantitative Data Summary
The quantitative data from the Western blot analysis can be summarized in tables for easy comparison of the effects of different concentrations of the synthesized PROTAC.
Table 1: Dose-Dependent Degradation of Target Protein by Synthesized PROTAC
| PROTAC Concentration (nM) | Target Protein Level (Normalized to Loading Control) | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 100 | 0.15 | 85% |
| 1000 | 0.12 | 88% |
Troubleshooting
-
High background: Increase the number and duration of washes, optimize blocking conditions, and use fresh blocking buffer.[2]
-
No or weak signal: Check the primary antibody dilution, ensure complete protein transfer, and verify the activity of the ECL substrate.[2]
-
Uneven loading: Ensure accurate protein quantification and careful loading of equal amounts of protein in each lane. Always normalize to a loading control.[2]
-
Multiple bands: This could be due to non-specific antibody binding or protein isoforms. Optimize antibody concentration and blocking conditions.[2]
Conclusion
This protocol provides a comprehensive guide for the Western blot analysis of PROTAC-mediated degradation of a target protein. Adherence to this protocol will enable researchers to reliably assess the efficacy and characterize the mechanism of action of their synthesized PROTACs. Proper controls and careful quantification are critical for obtaining reproducible and meaningful results in the evaluation of these novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. academic.oup.com [academic.oup.com]
Application Note: High-Throughput Identification of Protein Ubiquitination Sites by Mass Spectrometry
Abstract
Protein ubiquitination is a critical post-translational modification (PTM) that governs a vast array of cellular processes, including protein degradation, signal transduction, and DNA repair.[1][2] Dysregulation of ubiquitination is implicated in numerous diseases, making the identification of ubiquitination sites on target proteins a key objective in both basic research and drug development. This application note provides a detailed protocol for the identification and quantification of ubiquitination sites on a target protein using a mass spectrometry-based approach. The workflow centers on the enrichment of peptides bearing the Lys-ε-Gly-Gly (K-ε-GG) remnant, a signature of ubiquitination following tryptic digestion.[3][4] This method, coupled with high-resolution mass spectrometry, enables the sensitive and specific mapping of ubiquitination sites across the proteome.
Introduction
Ubiquitination is a dynamic and reversible process involving the covalent attachment of ubiquitin, a 76-amino acid protein, to lysine (B10760008) residues of a substrate protein.[5] This process is orchestrated by a cascade of enzymes: E1 (activating), E2 (conjugating), and E3 (ligating) enzymes.[4] The fate of the ubiquitinated protein is often determined by the nature of the ubiquitin chain linkage. For instance, K48-linked polyubiquitin (B1169507) chains primarily target proteins for proteasomal degradation, while K63-linked chains are involved in signaling pathways.[6]
Identifying the specific lysine residues that are ubiquitinated is crucial for understanding the functional consequences of this modification. Mass spectrometry has emerged as the premier technology for the large-scale, unbiased identification of ubiquitination sites.[1][7][8] A powerful strategy involves the tryptic digestion of ubiquitinated proteins, which leaves a characteristic di-glycine (Gly-Gly) remnant on the modified lysine residue (K-ε-GG).[9] Antibodies that specifically recognize this K-ε-GG motif can then be used to enrich for these modified peptides from a complex mixture, significantly enhancing their detection by mass spectrometry.[3][10]
This application note details a comprehensive workflow for the identification of ubiquitination sites, from sample preparation to data analysis. We also discuss quantitative strategies, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), to compare ubiquitination levels between different experimental conditions.[2][11]
Experimental Workflow
The overall experimental workflow for identifying ubiquitination sites by mass spectrometry is depicted below. This process involves cell culture and lysis, protein digestion, enrichment of K-ε-GG peptides, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Overview of the experimental workflow for ubiquitination site identification.
Detailed Protocols
Cell Culture and Lysis
This protocol is designed for cultured mammalian cells.
-
Cell Culture: Culture cells to approximately 80-90% confluency. For quantitative experiments using SILAC, cells should be cultured for at least five doublings in media containing either "light" (e.g., ¹²C₆-arginine and ¹²C₆,¹⁴N₂-lysine) or "heavy" (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine) amino acids.[2][11]
-
Cell Harvest: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Scrape cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in lysis buffer (8 M urea (B33335), 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, supplemented with protease and deubiquitinase inhibitors).[9] Sonicate the lysate on ice to shear DNA and reduce viscosity.
-
Protein Quantification: Centrifuge the lysate at 20,000 x g for 15 minutes at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a compatible protein assay (e.g., BCA assay).
Protein Digestion
-
Reduction and Alkylation: For every 1 mg of protein, add dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubate for 1 hour at 37°C. Subsequently, add iodoacetamide (B48618) (IAA) to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark.
-
Digestion: Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl pH 8.0. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Peptide Cleanup: Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with 50% acetonitrile (B52724), 0.1% TFA and dry the eluate using a vacuum centrifuge.
K-ε-GG Peptide Immunoaffinity Enrichment
-
Antibody-Bead Conjugation: Covalently cross-link the anti-K-ε-GG antibody to protein A/G beads to prevent antibody leaching during elution.[3][10]
-
Enrichment: Resuspend the dried peptides in immunoprecipitation (IP) buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl).[10] Add the antibody-conjugated beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with IP buffer followed by washes with water to remove non-specifically bound peptides.
-
Elution: Elute the enriched K-ε-GG peptides from the beads using a low pH solution, such as 0.15% TFA.[10] Desalt the eluted peptides using a C18 StageTip.
LC-MS/MS Analysis
-
Instrumentation: Analyze the enriched peptides using a high-resolution mass spectrometer (e.g., Orbitrap Fusion, Q Exactive HF) coupled to a nano-liquid chromatography system.[6][12]
-
LC Separation: Load the peptides onto a C18 analytical column and separate them using a gradient of increasing acetonitrile concentration.
-
MS/MS Analysis: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD). The mass spectrometer should be set to detect the characteristic mass shift of the K-ε-GG remnant (114.0429 Da).[9]
Data Analysis
-
Database Search: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw MS/MS data against a protein sequence database.
-
Modification Site Localization: Configure the search parameters to include K-ε-GG as a variable modification on lysine residues. The software will calculate a localization probability for each identified ubiquitination site.
-
Quantification: For SILAC experiments, the software will calculate the heavy-to-light ratios for each identified peptide, allowing for the relative quantification of ubiquitination site abundance between the two conditions.[11]
Data Presentation
Quantitative data from ubiquitination experiments should be presented in a clear and concise manner. The following tables provide examples of how to summarize the identification and quantification of ubiquitination sites.
Table 1: Identified Ubiquitination Sites on Target Protein X
| Protein Accession | Gene Name | Site Position | Sequence Window | Localization Probability |
| P12345 | TPX1 | K121 | GHFK LMN | 0.98 |
| P12345 | TPX1 | K256 | VYTK SDE | 0.95 |
| P12345 | TPX1 | K310 | IQAK VGR | 0.99 |
Table 2: Quantitative Analysis of Ubiquitination Sites on Target Protein X (SILAC)
| Site Position | Sequence Window | Heavy/Light Ratio | p-value | Regulation |
| K121 | GHFK LMN | 2.5 | 0.01 | Upregulated |
| K256 | VYTK SDE | 0.4 | 0.03 | Downregulated |
| K310 | IQAK VGR | 1.1 | 0.85 | Unchanged |
Signaling Pathway Visualization
The identification of ubiquitination sites can provide insights into the regulation of signaling pathways. For example, ubiquitination plays a key role in the NF-κB signaling pathway.
Caption: Simplified diagram of the NF-κB signaling pathway highlighting the role of ubiquitination.
Conclusion
The K-ε-GG peptide enrichment strategy coupled with high-resolution mass spectrometry provides a robust and sensitive method for the comprehensive identification and quantification of protein ubiquitination sites.[3] This approach is a powerful tool for elucidating the role of ubiquitination in cellular signaling and for identifying novel therapeutic targets in drug development. The detailed protocols and data presentation guidelines provided in this application note will enable researchers to successfully apply this technology to their own biological questions.
References
- 1. How to Identify Ubiquitination Substrates Using Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Large-scale identification of ubiquitination sites by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ubiquitinated Proteomics Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. TUBEs-Mass Spectrometry for Identification and Analysis of the Ubiquitin-Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomic approaches to study ubiquitinomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Refined Preparation and Use of Anti-diglycine Remnant (K-ε-GG) Antibody Enables Routine Quantification of 10,000s of Ubiquitination Sites in Single Proteomics Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantitative Ubiquitinomics Service | MtoZ Biolabs [mtoz-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low PROTAC Efficacy with Thalidomide-O-amido-C8-NH2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low efficacy with PROTACs synthesized using Thalidomide-O-amido-C8-NH2.
Frequently Asked Questions (FAQs)
Q1: What is Thalidomide-O-amido-C8-NH2 and how does it function in a PROTAC?
Thalidomide-O-amido-C8-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide-based Cereblon (CRBN) ligand and an 8-carbon alkyl (C8) linker with a terminal amine group (-NH2).[1][2][3][4][5] In PROTAC synthesis, this molecule provides the CRBN-recruiting moiety and a linker ready for conjugation to a target protein-binding ligand (warhead). By recruiting the CRBN E3 ubiquitin ligase, the resulting PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[6][7][8]
Q2: What are the most common reasons for observing low or no degradation with my thalidomide-based PROTAC?
Low degradation efficiency with a PROTAC can stem from several factors:
-
Inefficient Ternary Complex Formation: The formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase is crucial for ubiquitination.[9] If this complex is unstable or geometrically unfavorable, degradation will be inefficient.
-
Suboptimal Linker Design: The linker's length, composition, and attachment points are critical for PROTAC efficacy.[9][10][11] An improperly designed linker can cause steric hindrance or an unproductive orientation of the target protein and E3 ligase.[9]
-
Poor Physicochemical Properties: PROTACs are often large molecules that may have poor solubility and cell permeability, preventing them from reaching their intracellular target at sufficient concentrations.[9]
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase. This phenomenon, known as the "hook effect," leads to a bell-shaped dose-response curve where higher concentrations result in decreased degradation.[9][12]
-
Incorrect E3 Ligase Choice: The targeted E3 ligase, in this case, CRBN, must be expressed at sufficient levels in the cell line of interest and be capable of ubiquitinating the target protein.[9]
Q3: What is the "hook effect" and how can I determine if it's affecting my experiment?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because, at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase) required for degradation.[12] To determine if the hook effect is occurring, perform a wide dose-response experiment with your PROTAC, including very low and very high concentrations. A bell-shaped curve for target degradation is a strong indicator of the hook effect.[9]
Q4: Can my thalidomide-based PROTAC have off-target effects?
Yes, thalidomide (B1683933) and its analogs can recruit proteins other than the intended target to CRBN for degradation. These are known as "neosubstrates."[7][12] Well-characterized off-targets include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][12] Degradation of these proteins can lead to unintended biological consequences.[12] It is advisable to assess the degradation of known thalidomide neosubstrates when characterizing your PROTAC.
Troubleshooting Guide
Problem 1: Little to no degradation of the target protein is observed.
This is a common issue that can be addressed by systematically evaluating each step of the PROTAC's mechanism of action.
Caption: General mechanism of CRBN-mediated protein degradation by a thalidomide-based PROTAC.
Caption: A systematic workflow for troubleshooting low PROTAC efficacy.
| Potential Issue | Recommended Assay | Expected Outcome for a Functional PROTAC | Suggested Solutions if Assay Fails |
| No Target Degradation | Western Blot | Dose-dependent reduction in target protein levels. | Proceed with further troubleshooting assays. |
| Poor Cell Permeability | Cellular Thermal Shift Assay (CETSA) | Increased thermal stability of the target protein in the presence of the PROTAC. | Modify linker to improve physicochemical properties (e.g., add PEG moieties for solubility).[11] |
| Lack of Target or E3 Ligase Engagement | Biophysical Assays (SPR, ITC, Fluorescence Polarization) | Measurable binding affinity of the PROTAC to both the target protein and CRBN. | Redesign the warhead for better target affinity or use a different E3 ligase ligand. |
| Inefficient Ternary Complex Formation | Co-Immunoprecipitation (Co-IP), FRET, NanoBRET | Detection of the target protein, PROTAC, and CRBN in a complex.[13][14][] | Synthesize and test a series of PROTACs with varying linker lengths and compositions.[10][11] |
| Lack of Target Ubiquitination | In-cell Ubiquitination Assay | Increased polyubiquitination of the target protein in the presence of the PROTAC and a proteasome inhibitor. | Redesign the linker to allow for a more productive ternary complex geometry. |
| Impaired Proteasome Function | Proteasome Inhibitor Control (e.g., MG132) | Rescue of target protein degradation in the presence of the proteasome inhibitor. | This is unlikely to be the primary issue unless there are problems with the cell line or experimental conditions. |
Problem 2: A bell-shaped dose-response curve ("hook effect") is observed.
This indicates that at high concentrations, your PROTAC is forming non-productive binary complexes.
| Potential Issue | Recommended Assay | Expected Outcome | Suggested Solutions |
| Hook Effect | Wide Dose-Response Western Blot | A bell-shaped curve where degradation decreases at higher concentrations.[9] | Use the PROTAC at its optimal concentration range (the peak of the bell curve). This is a mechanistic hallmark of a functional PROTAC.[16] |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
Objective: To determine the dose-dependent degradation of a target protein following PROTAC treatment.
Materials:
-
Cells expressing the target protein and CRBN.
-
PROTAC stock solution (in DMSO).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%). Treat cells for the desired time (e.g., 24 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.[17]
-
Immunoblotting: Block the membrane and probe with primary antibodies for the target protein and loading control, followed by the appropriate HRP-conjugated secondary antibody.[17]
-
Detection: Visualize bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[18][19]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To qualitatively assess the formation of the target-PROTAC-CRBN ternary complex in cells.
Materials:
-
Cells treated with the PROTAC and a vehicle control.
-
Co-IP lysis buffer (non-denaturing).
-
Primary antibody for immunoprecipitation (e.g., anti-CRBN or anti-target protein).
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Elution buffer.
-
Primary antibodies for Western blot detection (anti-CRBN and anti-target protein).
Procedure:
-
Cell Treatment and Lysis: Treat cells with the optimal concentration of your PROTAC for a shorter duration (e.g., 2-4 hours). Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with magnetic beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add fresh magnetic beads to capture the antibody-protein complexes.
-
-
Washes: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting, probing for the presence of both the target protein and CRBN. An increased signal for the co-immunoprecipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.
Protocol 3: In-Cell Ubiquitination Assay
Objective: To determine if the target protein is ubiquitinated in a PROTAC-dependent manner.
Materials:
-
Cells treated with the PROTAC, a vehicle control, and a proteasome inhibitor (e.g., MG132).
-
Lysis buffer (containing a deubiquitinase inhibitor like PR-619).
-
Antibody against the target protein for immunoprecipitation.
-
Antibody against ubiquitin for Western blot detection.
Procedure:
-
Cell Treatment: Treat cells with the PROTAC. For a positive control, co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.[16]
-
Cell Lysis: Lyse cells in a buffer containing a deubiquitinase inhibitor.
-
Immunoprecipitation: Immunoprecipitate the target protein as described in the Co-IP protocol.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and perform a Western blot using an antibody against ubiquitin. An increase in the high molecular weight smear (polyubiquitination) for the target protein in the PROTAC-treated sample (especially with proteasome inhibition) confirms that the PROTAC is inducing ubiquitination of the target.[6][16]
Data Presentation
Table 1: Example Data for a Functional PROTAC
| Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 50 (DC50) |
| 100 | 15 |
| 1000 | 5 (Dmax ≈ 95%) |
| 10000 | 25 (Hook Effect) |
Note: This is example data. Your results will vary depending on the specific PROTAC, target protein, and cell line used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thalidomide-O-amido-C8-NH2 hydrochloride | TargetMol [targetmol.com]
- 5. Thalidomide-O-amido-C8-NH2, TFA salt, 1950635-16-1 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 8. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Ternary Complex Formation [worldwide.promega.com]
- 14. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Research Collection | ETH Library [research-collection.ethz.ch]
Navigating the "Hook Effect": A Technical Support Center for PROTAC Researchers
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the "hook effect" in PROTAC (Proteolysis Targeting Chimera) experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the successful design and interpretation of your PROTAC studies.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[2][3] Instead of a typical sigmoidal dose-response curve where increasing inhibitor concentration leads to increased effect up to a plateau, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[1][2]
Q2: What causes the "hook effect"?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][2] A PROTAC's mechanism of action relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[1] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1][2] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1][2]
Q3: What are the consequences of the "hook effect" for my experiments?
Q4: At what concentrations is the hook effect typically observed?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line being used.[4] However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations. It is crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.
Q5: Can the choice of E3 ligase influence the hook effect?
A5: Yes, the choice of the E3 ligase (e.g., VHL or Cereblon) can influence the geometry and stability of the ternary complex.[5] Experimenting with different E3 ligase ligands may lead to a PROTAC with more favorable properties and a reduced hook effect. Different E3 ligases are expressed at varying levels in different cell types, which can also impact the efficiency of degradation and the manifestation of the hook effect.[6]
Troubleshooting Guides
Problem 1: My dose-response curve shows a bell shape, and degradation decreases at high concentrations.
-
Likely Cause: You are observing the "hook effect."
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly focusing on the higher concentrations where the effect is observed.[2]
-
Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.
-
Assess Ternary Complex Formation: Use biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation) to directly measure the formation of the ternary complex at different PROTAC concentrations.[7] This can help correlate the decrease in degradation with a reduction in ternary complex formation at high concentrations.
-
Problem 2: I don't observe any protein degradation at any of the tested concentrations.
-
Likely Cause: Your initial concentration range might be too high and entirely within the hook effect region, or too low to induce degradation. Other factors could also be at play.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible your initial concentration range was too high and entirely within the hook effect region, or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays (see Experimental Protocols section).
-
Check for Cell Permeability: PROTACs are large molecules and may have poor cell permeability. Consider performing a cellular target engagement assay like NanoBRET to confirm intracellular activity.[8]
-
Confirm E3 Ligase Expression: Ensure that the E3 ligase recruited by your PROTAC is expressed in your cell line of choice by performing a Western blot.
-
Quantitative Data Summary
Table 1: Impact of PROTAC Concentration on Target Degradation (Illustrative Data)
| PROTAC Concentration | % Target Protein Remaining | Observation |
| 0 nM (Vehicle) | 100% | Baseline |
| 1 nM | 85% | Degradation initiated |
| 10 nM | 40% | Near DC50 |
| 100 nM | 15% | Approaching Dmax |
| 1 µM | 10% | Dmax |
| 10 µM | 45% | Hook Effect |
| 50 µM | 80% | Pronounced Hook Effect |
This table illustrates a typical dose-response curve exhibiting a hook effect, with maximal degradation observed at 1 µM and a significant loss of efficacy at higher concentrations.
Table 2: Comparison of DC50 and Dmax Values for Different PROTACs Targeting Protein X
| PROTAC | Linker Composition | E3 Ligase Recruited | DC50 | Dmax | Hook Effect Onset |
| PROTAC A | 8-atom PEG | VHL | 50 nM | 90% | > 10 µM |
| PROTAC B | 12-atom Alkyl Chain | VHL | 20 nM | 95% | ~ 5 µM |
| PROTAC C | 8-atom PEG | CRBN | 100 nM | 85% | > 20 µM |
| PROTAC D | 12-atom Alkyl Chain | CRBN | 75 nM | 88% | ~ 15 µM |
This table provides a hypothetical comparison of how linker composition and the choice of E3 ligase can influence a PROTAC's degradation profile, including the concentration at which the hook effect is observed.
Experimental Protocols
Protocol 1: Dose-Response Analysis of PROTAC-Mediated Degradation by Western Blot
This protocol outlines the steps to determine the dose-response curve for a PROTAC, which is essential for identifying the optimal concentration and observing the hook effect.
-
Cell Seeding: Plate the cells of interest in 6-well or 12-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Preparation and Treatment: Prepare a serial dilution of the PROTAC in cell culture medium. A recommended concentration range is 0.1 nM, 1 nM, 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, and 10 µM.[9] Include a DMSO-treated vehicle control.
-
Incubation: Treat the cells with the different concentrations of the PROTAC and incubate for the desired time (e.g., 18 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.[10]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody against the target protein. Also, probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Express the normalized target protein levels as a percentage of the DMSO-treated control.
-
Plot the percentage of remaining target protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax.
-
Protocol 2: NanoBRET™ Ternary Complex Formation Assay in Live Cells
This protocol allows for the direct measurement of ternary complex formation in living cells, providing a powerful tool to understand the molecular basis of the hook effect.[1]
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a white, 96-well assay plate.
-
Co-transfect the cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor). A 1:10 donor-to-acceptor ratio is a good starting point.[1]
-
-
Incubation: Incubate the transfected cells for 24 hours to allow for protein expression.
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in Opti-MEM™.
-
(Optional) To distinguish ternary complex formation from subsequent degradation, pre-treat cells with a proteasome inhibitor like MG132 for 2-4 hours before adding the PROTAC.[1]
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
-
Reagent Addition:
-
Add HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
Add Nano-Glo® Live Cell Substrate.
-
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.[1]
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.[1]
-
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a powerful biophysical technique to measure the kinetics of binary and ternary complex formation in real-time.
-
Immobilization: Immobilize the E3 ligase (e.g., VHL or CRBN) onto an SPR sensor chip.
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed concentration of the PROTAC (e.g., 5-10 fold above its KD for the E3 ligase) mixed with varying concentrations of the target protein.
-
Inject these mixtures over the E3 ligase-coated sensor chip. An increase in the response units (RU) compared to the binary interaction indicates ternary complex formation.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate kinetic models to determine the association (ka) and dissociation (kd) rates for both binary and ternary interactions.
-
The stability of the ternary complex can be correlated with the degradation efficiency, and the data can help explain the hook effect at a molecular level.
-
Mandatory Visualizations
Caption: PROTAC mechanism and the cause of the hook effect.
Caption: Experimental workflow to overcome the hook effect.
Caption: Logical relationship of PROTAC concentration and complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. marinbio.com [marinbio.com]
- 5. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Linker Length for Improved Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments focused on optimizing linker length for improved ternary complex formation, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length so critical for activity?
A PROTAC is a heterobifunctional molecule designed to bring a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity.[1][2] It consists of a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a linker connecting the two.[3] The linker's primary function is to enable the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[2][3]
The length of the linker is a critical parameter because:
-
A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[2]
-
A linker that is too long may result in an overly flexible and unstable ternary complex, leading to inefficient ubiquitination.[2]
Therefore, optimizing the linker length is a crucial step in developing a potent PROTAC.[3]
Q2: What are the most common types of linkers used in PROTAC design?
The most frequently used linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[1] These are popular due to their flexibility, which can accommodate the formation of a productive ternary complex. Other linker types include more rigid structures incorporating moieties like piperazine (B1678402) or triazole rings, which can help to control the conformational flexibility of the PROTAC.
Q3: How does linker composition, beyond just length, affect PROTAC performance?
Linker composition significantly influences a PROTAC's overall performance by affecting its physicochemical properties:
-
Solubility: Incorporating hydrophilic elements like PEG can improve aqueous solubility.
-
Cell Permeability: The linker's properties can impact the PROTAC's ability to cross the cell membrane. More lipophilic groups can enhance cell permeability.
-
Metabolic Stability: The chemical nature of the linker can affect its stability in biological systems.
-
Ternary Complex Stability: The composition can impact the stability and conformation of the ternary complex, thereby influencing degradation efficiency.
Q4: What is the "hook effect" in the context of PROTACs and how does the linker influence it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[4] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (POI-PROTAC or E3 ligase-PROTAC) rather than the productive ternary complex required for degradation.[4]
A well-designed linker can help mitigate the hook effect by promoting positive cooperativity in ternary complex formation. Positive cooperativity means that the binding of one protein partner increases the affinity for the second, making the ternary complex more stable than the binary complexes.
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.
This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.
| Potential Cause | Suggested Solution |
| Suboptimal Linker Length | Synthesize a library of PROTACs with varying linker lengths. Even small changes can have a significant impact on degradation efficacy. |
| Poor Ternary Complex Cooperativity | Use biophysical techniques like SPR or ITC to directly evaluate the formation and stability of the ternary complex and determine the cooperativity. A lack of positive cooperativity can lead to inefficient degradation. |
| Unfavorable Ternary Complex Conformation | The linker might orient the target protein in a way that the lysine (B10760008) residues are not accessible for ubiquitination. Consider altering the linker's attachment points on the ligands or changing the linker's rigidity.[5] |
| Poor Cell Permeability | Modify the linker to improve physicochemical properties, such as by incorporating PEG units to increase solubility.[4] |
| Cellular Efflux | The PROTAC may be actively transported out of the cell. Cellular uptake and efflux assays can help determine if the PROTAC is reaching its intracellular target. |
Problem 2: I am observing a significant "hook effect" with my PROTAC, limiting its therapeutic window.
The hook effect can be a major hurdle in developing potent PROTACs.
| Potential Cause | Suggested Solution |
| Low Ternary Complex Cooperativity | Optimize the linker to promote favorable protein-protein interactions between the target and the E3 ligase, thereby enhancing cooperativity. |
| High PROTAC Concentration | Perform detailed dose-response experiments to identify the optimal concentration range that maximizes degradation before the onset of the hook effect.[4] |
| Formation of Non-productive Binary Complexes | A more rigid linker can pre-organize the PROTAC in a conformation that favors ternary complex formation. |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[2] Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader.[2]
Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation [2]
| PROTAC Variant | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| ERD-1 | 12 | 50 | 80 |
| ERD-2 | 16 | 10 | >95 |
| ERD-3 | 20 | 100 | 70 |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.
Table 2: Effect of Linker Length on p38α Degradation [2]
| PROTAC Variant | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| p38D-1 | 13 | 25 | 85 |
| p38D-2 | 15 | 5 | >90 |
| p38D-3 | 17 | 8 | >90 |
| p38D-4 | 19 | 40 | 75 |
As the data indicates, a clear "sweet spot" for linker length often emerges, with both shorter and longer linkers resulting in reduced efficacy.[2]
Experimental Protocols
Detailed methodologies for key experiments are crucial for troubleshooting and optimizing linker design.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful technique to measure the real-time interaction and kinetics of binary and ternary complex formation.[3]
General Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis: Inject the PROTAC over the immobilized protein to measure the binary binding affinity.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface.
-
Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex. The data can be analyzed to determine the binding affinities and kinetics of the ternary complex.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[6]
General Methodology: [6]
-
Sample Preparation: Place one of the binding partners (e.g., the E3 ligase) in the sample cell and the other components (e.g., a pre-mixed solution of the PROTAC and the target protein) in the titration syringe.
-
Titration: Inject small aliquots of the syringe solution into the sample cell and measure the heat evolved or absorbed.
-
Data Analysis: The resulting data is fit to a binding model to determine the thermodynamic parameters of the ternary complex formation. The cooperativity factor (α) can be calculated from the binding affinities of the binary and ternary complexes.[6]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a proximity-based assay that can be used to monitor the formation of the ternary complex in a solution-based format, making it suitable for high-throughput screening.[7]
-
Labeling: Label the target protein and the E3 ligase with a FRET donor and acceptor pair, respectively.
-
Assay Setup: Incubate the labeled proteins with varying concentrations of the PROTAC.
-
Measurement: If a ternary complex forms, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. The intensity of the FRET signal is proportional to the amount of ternary complex formed.
-
Data Analysis: The dose-response curve of the FRET signal can reveal the potency of the PROTAC in inducing ternary complex formation and can also show the "hook effect" at high concentrations.[8]
Visualizations
PROTAC Signaling Pathway
Caption: The PROTAC-mediated protein degradation pathway.
Experimental Workflow for Linker Optimization
Caption: A typical experimental workflow for optimizing PROTAC linker length.
Logical Relationship of Factors Affecting PROTAC Efficacy
Caption: Key factors influencing the efficacy of a PROTAC.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Solubility and Cell Permeability of Thalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and cell permeability of thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do my thalidomide-based PROTACs have such low aqueous solubility?
Thalidomide-based PROTACs often exhibit poor aqueous solubility due to their inherent molecular characteristics. These large and complex molecules consist of a target protein ligand, a thalidomide-based Cereblon (CRBN) E3 ligase ligand, and a chemical linker.[1] This structure typically results in a high molecular weight (often exceeding 700 Da) and significant lipophilicity, placing them in the "beyond the Rule of Five" (bRo5) chemical space, which is commonly associated with poor solubility and oral bioavailability.[1][2] The combination of a large, often hydrophobic surface area and a tendency to form stable crystal lattices contributes to their low solubility in aqueous buffers.[1]
Q2: What are the experimental consequences of poor PROTAC solubility?
Poor solubility can lead to several experimental issues and misinterpretation of data:
-
Precipitation in Assays: The PROTAC may precipitate in aqueous cell culture media or biochemical assay buffers, leading to an underestimation of its potency (e.g., DC50, IC50).[1]
-
Inaccurate Quantification: Undissolved compounds can lead to errors in determining the true concentration in stock and assay solutions.[1]
-
Low Bioavailability: In cellular and in vivo experiments, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, thereby reducing its efficacy.[1]
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]
Q3: How can I improve the solubility of my existing PROTAC without re-synthesis?
For a synthesized PROTAC, you can employ various formulation strategies:
-
Co-solvents: Using co-solvents like DMSO, ethanol, or polyethylene (B3416737) glycols (e.g., PEG-300, PEG-400) in your aqueous buffers can significantly improve solubility.[3] It is crucial to first determine the maximum percentage of the co-solvent tolerated by your experimental system.[3]
-
pH Adjustment: If your PROTAC has ionizable functional groups (acidic or basic), its solubility will be pH-dependent. Adjusting the pH of your buffer can increase solubility. For basic groups, a lower pH (acidic buffer) will increase solubility, while for acidic groups, a higher pH (basic buffer) is beneficial.[3]
-
Formulation Technologies: Advanced strategies include creating amorphous solid dispersions (ASDs) by embedding the PROTAC in a polymer matrix like HPMCAS or Eudragit.[4][5] ASDs can increase the dissolution rate and generate a supersaturated solution.[5][6] Other options include lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) for oral delivery.[1][5]
Q4: My PROTAC is potent in biochemical assays but shows weak activity in cells. Could this be a permeability issue?
Yes, a significant drop in potency from a biochemical to a cellular assay is a strong indicator of poor cell permeability.[7][8] PROTACs are large molecules and often struggle to cross the cell membrane to reach their intracellular targets.[7][8]
Q5: How can the linker design be modified to improve cell permeability?
The linker plays a critical role in the physicochemical properties of a PROTAC, including its cell permeability.[9] Strategies to improve permeability through linker modification include:
-
Incorporate Polar or Ionizable Groups: Introducing polar functional groups like amides or ethers can improve solubility, which can indirectly aid permeability. Replacing linear alkyl chains with heterocyclic scaffolds such as piperazine (B1678402) or piperidine (B6355638) can also enhance physicochemical properties.[1]
-
Rigid Linkers: Using rigid linkers, which can include alkynes and triazoles, can pre-organize the PROTAC into a conformation favorable for ternary complex formation and may improve permeability.
-
Balance Lipophilicity: While some lipophilicity is required to enter the cell membrane, excessive lipophilicity can lead to poor aqueous solubility and nonspecific binding. A balance is crucial.[8] Studies have shown that switching from a more flexible ethylene (B1197577) glycol linker to a more rigid alkyl linker can increase cell permeability.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with thalidomide-based PROTACs.
Problem 1: PROTAC precipitates upon dilution from DMSO stock into aqueous buffer.
-
Possible Cause: The PROTAC has low aqueous solubility, and the dilution process causes it to crash out of solution.
-
Troubleshooting Workflow:
-
Diagram: Troubleshooting PROTAC Precipitation
Caption: Workflow for addressing PROTAC precipitation.
-
Solutions:
-
Optimize Dilution: Add the DMSO stock solution to the aqueous buffer slowly while vortexing to avoid localized high concentrations.[3]
-
Use Co-solvents: Prepare the aqueous buffer with a pre-determined, tolerated percentage of a co-solvent (e.g., PEG-300, ethanol) before adding the PROTAC stock.[3]
-
Adjust pH: If the PROTAC has ionizable groups, adjust the buffer pH to increase its solubility.[3]
-
Advanced Formulations: For persistent issues, consider preparing an amorphous solid dispersion (ASD) of your PROTAC with a polymer like HPMCAS.[4][5]
-
-
Problem 2: Low or no target degradation observed in cell-based assays.
-
Possible Cause: This could be due to several factors, including poor cell permeability, inefficient ternary complex formation, or the "hook effect."
-
Troubleshooting Workflow:
-
Diagram: Troubleshooting Lack of PROTAC Activity
Caption: Workflow for troubleshooting lack of PROTAC activity.
-
Solutions:
-
Assess Cell Permeability: Use assays like PAMPA or Caco-2 to determine the permeability of your PROTAC. If permeability is low, consider redesigning the linker to be more hydrophilic or rigid.
-
Confirm Ternary Complex Formation: Use biophysical assays like TR-FRET or Surface Plasmon Resonance (SPR) to confirm that your PROTAC can form a stable ternary complex with the target protein and CRBN.[7][10]
-
Investigate the "Hook Effect": The "hook effect" occurs at high PROTAC concentrations where binary complexes (PROTAC-target or PROTAC-E3 ligase) are favored over the productive ternary complex.[7] Perform a wide dose-response experiment to see if degradation increases at lower concentrations.[7]
-
-
Quantitative Data Summary
The following tables summarize quantitative data on the improvement of PROTAC solubility and permeability.
Table 1: Enhancement of PROTAC Solubility with Formulation Strategies
| PROTAC | Base Solubility (µg/mL) | Formulation Strategy | Solubility with Formulation (µg/mL) | Fold Increase | Reference |
| AZ1 | - | Amorphous Solid Dispersion (ASD) with HPMCAS | - | Up to 2-fold increase in supersaturation | [4][6] |
| ARCC-4 | <1 | ASD with HPMCAS (10% drug load) | ~15 | >15 | [5] |
| ARCC-4 | <1 | ASD with Eudragit® L 100-55 (10% drug load) | ~10 | >10 | [5] |
| IRAK4 degrader-1 | - | DMSO | 180 mg/mL | - | |
| IRAK4 degrader-3 | - | DMSO | 100 mg/mL | - |
Table 2: Representative Permeability Data for PROTACs
| Assay | PROTAC | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Classification | Reference |
| PAMPA | PROTAC 1 (PEG linker) | 0.5 | Low | [11] |
| PAMPA | PROTAC 2 (Phenyl ring in linker) | 2.3 | Moderate | [11] |
| PAMPA | MZ Series (Most Permeable) | 0.6 | Moderate | [12] |
| PAMPA | MZ Series (Least Permeable) | 0.006 | Low | [12] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay measures the concentration of a compound that remains in solution after being diluted from a high-concentration DMSO stock into an aqueous buffer.[1]
-
Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the PROTAC in DMSO.
-
Add a small volume of each DMSO dilution to an aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. The final DMSO concentration should be kept constant and low (e.g., ≤1%).
-
Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Measure the concentration of the PROTAC in the supernatant after centrifugation to remove any precipitate. This can be done using LC-MS/MS or UV-Vis spectroscopy.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[13]
-
Prepare a lipid solution (e.g., phosphatidylcholine in dodecane) and coat the filter of a 96-well donor plate.
-
Add the PROTAC solution (dissolved in a suitable buffer) to the wells of the donor plate.
-
Fill the wells of a 96-well acceptor plate with buffer.
-
Place the donor plate on top of the acceptor plate , ensuring the lipid membrane is in contact with the acceptor buffer.
-
Incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where:
-
V_D and V_A are the volumes of the donor and acceptor compartments.
-
A is the area of the membrane.
-
t is the incubation time.
-
C_A(t) is the concentration in the acceptor well at time t.
-
C_equilibrium is the concentration at equilibrium.
-
Protocol 3: Caco-2 Permeability Assay
This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess permeability.[13]
-
Seed Caco-2 cells on a permeable filter support in a multi-well plate and culture for 21-25 days to allow for differentiation and formation of a monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayer with a pre-warmed transport buffer.
-
Add the PROTAC solution to the apical (A) or basolateral (B) side of the monolayer.
-
Collect samples from the opposite side at various time points.
-
Measure the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) transport. The efflux ratio (Papp(B→A) / Papp(A→B)) can indicate if the PROTAC is a substrate for efflux transporters.
Signaling Pathways and Experimental Workflows
Diagram: PROTAC Mechanism of Action
Caption: The PROTAC induces the formation of a ternary complex, leading to ubiquitination and degradation of the target protein.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Permeability Assay - Profacgen [profacgen.com]
Technical Support Center: Addressing Off-Target Effects of Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on identifying, understanding, and mitigating the off-target effects associated with thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of thalidomide-based PROTACs?
A1: The main off-target effects originate from the thalidomide (B1683933) (or its analogs, pomalidomide (B1683931) and lenalidomide) component, which recruits the Cereblon (CRBN) E3 ligase. This moiety can act as a "molecular glue," inducing the degradation of unintended proteins known as "neosubstrates." Well-known neosubstrates include zinc finger transcription factors like Ikaros (IKZF1), Aiolos (IKZF3), and SALL4. The degradation of these proteins can cause undesired biological outcomes, including immunomodulatory effects and potential teratogenicity.
Q2: My PROTAC is causing degradation of proteins other than my target of interest. What is happening?
A2: This is likely due to the recruitment and degradation of CRBN neosubstrates. The thalidomide-like moiety on your PROTAC can induce a conformational change in CRBN, creating a new binding surface that captures these off-target proteins, leading to their ubiquitination and degradation. Additionally, the warhead of your PROTAC might have some affinity for proteins structurally similar to your primary target, causing their degradation.
Q3: I'm observing unexpected cellular toxicity. How do I determine if it's an off-target effect?
A3: Unexplained toxicity is a common indicator of off-target effects. The toxicity could stem from the degradation of an essential neosubstrate (e.g., GSPT1) or from degradation-independent activity of the PROTAC molecule itself. To investigate, you should perform a cell viability assay (e.g., MTT or CellTiter-Glo) to quantify the cytotoxic concentration. It is also crucial to run control experiments using an inactive version of your PROTAC, such as an epimer that cannot bind CRBN, to distinguish between effects from target degradation versus other pharmacological activities.[1]
Q4: Why is my target protein degradation decreasing at higher PROTAC concentrations?
A4: This phenomenon is known as the "hook effect."[2] At excessively high concentrations, the PROTAC can form non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) rather than the essential, productive ternary complex (Target-PROTAC-CRBN).[2] These binary complexes are unable to induce ubiquitination, leading to reduced degradation efficiency. Paradoxically, these PROTAC-E3 ligase binary complexes may still be capable of degrading low-affinity off-target proteins.
Q5: What are the main strategies to reduce the off-target effects of thalidomide-based PROTACs?
A5: Strategies primarily focus on modifying the CRBN ligand to reduce its affinity for neosubstrates while maintaining recruitment of CRBN for on-target degradation. Key approaches include:
-
Modification of the Phthalimide (B116566) Ring : Introducing bulky substituents at the C5 position of the phthalimide ring can sterically block the binding of zinc finger neosubstrates.[3]
-
Masking Hydrogen-Bond Donors : Altering sites on the phthalimide ring that participate in hydrogen bonding can disrupt interactions with neosubstrates.[4]
-
Optimizing Linker Chemistry : The linker's length, rigidity, and attachment point can influence the geometry of the ternary complex, which can be optimized to favor on-target versus off-target degradation.[5]
-
Using Alternative E3 Ligases : If feasible, redesigning the PROTAC to recruit a different E3 ligase, like VHL, which has a distinct off-target profile, can be an effective strategy.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Action |
| High level of off-target protein degradation observed in proteomics. | 1. Neosubstrate Degradation : The CRBN ligand is recruiting and degrading its known off-targets (e.g., IKZF1/3).[1] | 1. Confirm via Western Blot : Validate the degradation of specific high-interest neosubstrates. 2. Redesign CRBN Ligand : Modify the phthalimide ring to reduce neosubstrate affinity.[3] 3. Titrate Concentration : Use the lowest effective PROTAC concentration to minimize off-target effects. |
| 2. Promiscuous Warhead : The target-binding ligand has affinity for other proteins.[1] | 1. Assess Warhead Selectivity : Test the warhead as a standalone inhibitor against related proteins. 2. Use Negative Controls : Compare results with an inactive epimer of the PROTAC.[1] | |
| Inconsistent degradation results between experiments. | 1. Poor PROTAC Stability/Purity : The PROTAC compound may have degraded or contains impurities. | 1. Verify Compound Integrity : Check purity (>95%) and stability of the PROTAC stock solution via LC-MS.[2] |
| 2. Variable E3 Ligase Expression : CRBN expression levels differ between cell passages or cell lines.[2] | 1. Monitor CRBN Levels : Regularly check CRBN protein levels in your cell line via Western blot.[2] | |
| 3. Hook Effect : Using concentrations that are too high, leading to reduced efficiency. | 1. Perform Dose-Response : Test a broad range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal window and observe the hook effect.[2] | |
| Observed phenotype does not match known function of the target protein. | 1. Off-Target Effect : The phenotype is driven by the degradation of an off-target protein.[1] | 1. Global Proteomics : Perform mass spectrometry to identify all degraded proteins at a short time point (e.g., 4-6 hours) to find direct targets.[6] 2. Washout Experiment : Remove the PROTAC and monitor if the phenotype reverses as the target protein level recovers. |
| 2. Degradation-Independent Activity : The PROTAC molecule itself is causing a pharmacological effect. | 1. Use Controls : Compare the phenotype induced by the active PROTAC with that of an inactive control that binds the target but not the E3 ligase.[1] |
Quantitative Data Summaries
The selectivity of a PROTAC is determined by comparing its degradation potency (DC₅₀) and maximum degradation (Dₘₐₓ) for the intended target versus known off-targets. An ideal PROTAC has high potency for its target and significantly lower potency for off-targets.
Table 1: Example Degradation Profile of a BRD4-Targeting PROTAC
| Protein Target | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| BRD4 (On-Target) | 5 | 95 | HeLa |
| IKZF1 (Off-Target Neosubstrate) | 850 | 60 | HeLa |
| GSPT1 (Off-Target Neosubstrate) | >10,000 | <10 | HeLa |
| BRD2 (Family Off-Target) | 25 | 90 | HeLa |
| BRD3 (Family Off-Target) | 30 | 88 | HeLa |
This table illustrates hypothetical data for a selective PROTAC, showing a clear window between on-target and off-target neosubstrate degradation.
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This method provides an unbiased view of all proteins degraded by a PROTAC.
-
Cell Culture and Treatment :
-
Culture human cells (e.g., HeLa, HEK293) to 70-80% confluency.
-
Treat cells with the PROTAC at its optimal degradation concentration (e.g., 100 nM).
-
Include essential controls: a vehicle control (e.g., DMSO) and a negative control PROTAC (an inactive epimer).
-
Incubate for a short duration (e.g., 4-8 hours) to enrich for direct degradation targets.[6]
-
-
Cell Lysis and Protein Digestion :
-
Harvest and lyse cells.
-
Quantify total protein and digest it into peptides using trypsin.
-
-
Isobaric Labeling and LC-MS/MS :
-
Data Analysis :
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls. These are potential on- and off-targets.
-
Protocol 2: Western Blot for Validation of On- and Off-Target Degradation
This protocol is used to confirm the degradation of specific proteins identified from proteomics or known as potential neosubstrates.
-
Cell Culture and Treatment :
-
Seed cells in a 6-well plate.
-
Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 16 hours).
-
-
Cell Lysis and Protein Quantification :
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Immunoblotting :
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific to your on-target protein, a known neosubstrate (e.g., IKZF1), and a loading control (e.g., GAPDH or β-actin).
-
-
Detection and Analysis :
Mandatory Visualizations
Caption: On-target vs. off-target degradation pathways for thalidomide-based PROTACs.
Caption: Troubleshooting flowchart for investigating unexpected PROTAC-induced phenotypes.
Caption: Experimental workflow for identifying and mitigating off-target effects.
References
Technical Support Center: Enhancing PROTAC Stability in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of Proteolysis Targeting Chimeras (PROTACs) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for my PROTAC showing reduced activity or inconsistent results in cell-based assays?
Several factors related to PROTAC instability in cell culture media can lead to diminished activity and variability in experimental outcomes. The primary causes can be categorized as chemical, metabolic, and physical instability.
-
Chemical Instability : PROTACs can undergo degradation through chemical reactions with components of the cell culture media. A common issue is the hydrolysis of ester or amide bonds within the PROTAC structure, particularly in aqueous environments at physiological pH.[1] Some E3 ligase ligands, like thalidomide (B1683933) and its derivatives used for Cereblon (CRBN), are known to be susceptible to hydrolysis.[1]
-
Metabolic Instability : Cell culture media, especially when supplemented with serum, contains various enzymes such as proteases and esterases that can metabolize PROTACs.[1] This enzymatic degradation can alter the PROTAC's structure, rendering it inactive. The linker region of a PROTAC is often a primary site for metabolic modifications.[1]
-
Physical Instability : Due to their high molecular weight and often lipophilic nature, PROTACs can exhibit poor aqueous solubility.[1] This can lead to precipitation or aggregation of the PROTAC in the cell culture media, reducing its effective concentration and leading to inconsistent results.[1]
Q2: How can I assess the stability of my PROTAC in cell culture media?
Assessing the stability of your PROTAC is a critical step in troubleshooting experiments. A common method is to incubate the PROTAC in the cell culture media over a time course and quantify the amount of intact PROTAC remaining at various time points.
A standard approach involves using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][] These techniques allow for the separation and quantification of the parent PROTAC from its potential degradants.
Experimental Protocol: PROTAC Stability Assessment in Cell Culture Media
-
Preparation of Test Solutions :
-
Prepare a stock solution of your PROTAC in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the final desired concentration (e.g., 10 µM) in pre-warmed cell culture medium (e.g., DMEM with 10% FBS).
-
-
Incubation :
-
Incubate the test solution at 37°C in a humidified incubator, mimicking your experimental conditions. It is advisable to protect the samples from light.
-
-
Timepoint Sampling :
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the test solution.[2]
-
Immediately quench any potential degradation by adding an equal volume of cold acetonitrile. This will precipitate proteins and halt enzymatic activity.[2]
-
Store the quenched samples at -20°C until analysis. The sample at time 0 serves as the initial concentration reference.[2]
-
-
HPLC or LC-MS/MS Analysis :
-
Centrifuge the quenched samples to pellet any precipitate.
-
Inject the supernatant onto an appropriate HPLC or LC-MS/MS system.
-
Develop a separation method that resolves the parent PROTAC peak from any degradation products.
-
Monitor the elution profile using a UV detector or mass spectrometer.
-
-
Data Analysis :
-
Identify the peak corresponding to the intact PROTAC based on its retention time and/or mass-to-charge ratio from the t=0 sample.
-
Integrate the peak area of the parent PROTAC at each timepoint.
-
Calculate the percentage of PROTAC remaining at each timepoint relative to the peak area at t=0.[2]
-
Plot the percentage of remaining PROTAC against time to determine the stability profile.
-
Q3: My PROTAC is degrading in the cell culture media. What strategies can I employ to enhance its stability?
Improving PROTAC stability often involves chemical modifications to the molecule or adjustments to the experimental setup.
-
Linker Modification : The linker is a key determinant of a PROTAC's physicochemical properties and metabolic stability.[1][4]
-
Increase Rigidity : Incorporating cyclic structures (e.g., piperazine, phenyl rings) or triazole rings can enhance metabolic stability compared to flexible alkyl or PEG linkers.[5][6]
-
Block Metabolic Sites : Replacing metabolically liable groups with more stable alternatives can prevent enzymatic degradation.[7]
-
Optimize Length and Composition : Systematically varying the linker's length and chemical makeup can improve both stability and ternary complex formation.[4][7]
-
-
Warhead and E3 Ligase Ligand Optimization :
-
Improve Intrinsic Stability : Select warheads and E3 ligase ligands with higher intrinsic chemical stability. For instance, some alternatives to thalidomide-based CRBN ligands may offer improved hydrolytic stability.
-
Modify Attachment Points : Altering the point at which the linker is attached to the warhead or E3 ligase ligand can influence the overall stability and efficacy of the PROTAC.[5]
-
-
Formulation Strategies :
-
Use of Excipients : For in vitro assays, the inclusion of solubilizing agents or surfactants in the media can sometimes help, though their effects on cells must be considered.[]
-
Amorphous Solid Dispersions (ASDs) : For in vivo studies, formulating the PROTAC as an ASD can improve its dissolution rate and apparent solubility.[1]
-
Lipid-Based Formulations : Systems like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can enhance the solubility and permeability of lipophilic PROTACs.[1]
-
-
Prodrug Approach : A prodrug strategy involves masking a labile functional group on the PROTAC with a protecting group that is cleaved intracellularly to release the active molecule.[5] This can protect the PROTAC from degradation in the extracellular environment.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible degradation results.
Symptoms:
-
High variability in protein degradation levels between replicate experiments.
-
Loss of degradation activity over the time course of the experiment.
Possible Cause:
-
Instability of the PROTAC compound in the cell culture medium.[7]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent PROTAC activity.
Solutions & Methodologies:
-
Verify PROTAC Stability : Perform a stability assay as described in FAQ Q2 to determine if your PROTAC is degrading in the cell culture medium over the duration of your experiment.
-
Chemical Modification : If the PROTAC is unstable, consider synthesizing analogs with improved stability. Focus on modifying the linker by increasing its rigidity or blocking potential metabolic sites.
-
Optimize Experimental Conditions :
-
Reduce Incubation Time : If degradation is rapid, shorter incubation times may be necessary to observe an effect.
-
Replenish PROTAC : For longer experiments, consider replenishing the cell culture media with fresh PROTAC at regular intervals.
-
-
Standardize Cell Culture Conditions : Ensure consistency in cell passage number, confluency, and overall cell health, as these can impact the ubiquitin-proteasome system.[7]
Issue 2: Poor PROTAC solubility leading to precipitation in media.
Symptoms:
-
Visible precipitation of the compound in the stock solution or after dilution in aqueous buffers/media.[1][2]
-
Low degradation efficacy despite a potent warhead and E3 ligase ligand.
Troubleshooting Workflow:
Caption: Workflow for addressing poor PROTAC solubility.
Solutions & Methodologies:
-
Solubility Assessment :
-
Determine the aqueous solubility of your PROTAC using methods like nephelometry or by analyzing the concentration of a saturated solution via HPLC.
-
-
PROTAC Redesign :
-
Introduce Polar Groups : Incorporate polar functional groups or basic nitrogen-containing moieties (e.g., pyridinyl, piperazinyl) into the linker to increase aqueous solubility.[1][8]
-
Reduce Lipophilicity : High lipophilicity often correlates with poor aqueous solubility. Aim for a balanced lipophilicity in your PROTAC design.[1]
-
-
Formulation and Solvent Optimization :
-
Co-solvents : While preparing your stock solution, ensure the PROTAC is fully dissolved in a suitable organic solvent like DMSO before diluting into aqueous media. Be mindful of the final solvent concentration in your assay.
-
Buffer Optimization : Adjusting the pH of the buffer can sometimes improve the solubility of ionizable PROTACs.[1]
-
Quantitative Data Summary
The stability of a PROTAC can be quantitatively compared by its half-life (t½) in a given medium. The table below illustrates hypothetical stability data for different PROTACs.
| PROTAC ID | Linker Type | Half-life in Media + 10% FBS (hours) | Remaining PROTAC @ 24h (%) |
| PROTAC-A | Flexible PEG | 6 | < 5 |
| PROTAC-B | Rigid Piperazine | 20 | 45 |
| PROTAC-C | Alkyl Chain | 10 | 15 |
| PROTAC-D | Phenyl Ring | > 48 | > 90 |
Signaling Pathway and Mechanism of Action
Understanding the PROTAC mechanism of action is crucial for troubleshooting. Instability can disrupt any step in this pathway.
Caption: PROTAC mechanism and the impact of instability.
This diagram illustrates that for a PROTAC to be effective, it must first be stable in the cell culture media to allow for sufficient cellular uptake and subsequent formation of the ternary complex, which leads to protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Current strategies for improving limitations of proteolysis targeting chimeras [html.rhhz.net]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
PROTAC Technical Support Center: Troubleshooting Degradation Failures
Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during PROTAC-mediated protein degradation experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you navigate the challenges of targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: My PROTAC isn't causing degradation of my target protein. What are the most common reasons for this?
There are several potential reasons why a PROTAC may not effectively degrade its target protein. The issue can often be traced back to one of the key steps in the PROTAC mechanism of action: target engagement, ternary complex formation, ubiquitination, or proteasomal degradation.
Common reasons for failure include:
-
Poor Cell Permeability: PROTACs are often large molecules that may not efficiently cross the cell membrane to reach their intracellular target.[1][2]
-
Lack of Target or E3 Ligase Engagement: The PROTAC must bind to both the protein of interest (POI) and the E3 ligase to function.[1]
-
Inefficient Ternary Complex Formation: Even with binary engagement, the PROTAC may not efficiently bring the POI and E3 ligase together to form a stable and productive ternary complex.[1][3][4]
-
Unproductive Ternary Complex Geometry: The orientation of the POI and E3 ligase within the ternary complex is crucial for effective ubiquitination of the target protein. An improper orientation can prevent the transfer of ubiquitin.
-
Incorrect E3 Ligase Choice: The selected E3 ligase may not be expressed at sufficient levels in the cell line being used or may not be the optimal choice for the specific target protein.[1][5]
-
No Ubiquitination: A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[1]
-
Proteasome Inhibition: If the proteasome is not functioning correctly, the ubiquitinated target protein will not be degraded.
-
Rapid Protein Synthesis: The rate of synthesis of the target protein may be faster than the rate of degradation, masking the effect of the PROTAC.
-
PROTAC Instability: The PROTAC molecule itself may be unstable in the experimental conditions.[1]
Q2: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[1][6][7][8] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex (POI-PROTAC-E3 ligase) required for degradation.[1][9]
To mitigate the hook effect:
-
Perform a Wide Dose-Response Curve: Test your PROTAC over a broad range of concentrations to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve.[1][6][10]
-
Test Lower Concentrations: Focus on the nanomolar to low micromolar range to find the "sweet spot" for maximal degradation.[1]
-
Enhance Ternary Complex Cooperativity: Designing PROTACs that promote positive cooperativity in ternary complex formation can stabilize the ternary complex over the binary ones, thus reducing the hook effect.[1][9]
Troubleshooting Guide: My PROTAC Isn't Working
This guide provides a step-by-step approach to identify why your PROTAC is not inducing degradation.
Step 1: Verify Compound Integrity and Cellular Access
Before investigating complex biological reasons, it's crucial to confirm that your PROTAC is stable and can get into the cells.
-
Action: Assess PROTAC stability and cell permeability.
-
Rationale: If the PROTAC is degrading in the media or cannot enter the cell, it will not be effective.
-
Experiment:
-
LC-MS/MS Analysis: Analyze the concentration of your PROTAC in the cell culture media over time to check for stability.
-
Cellular Uptake Assays: Use techniques like LC-MS/MS on cell lysates or cellular thermal shift assays (CETSA) to confirm the intracellular presence of the PROTAC.[2]
-
Step 2: Confirm Binary Engagement of Target and E3 Ligase
Your PROTAC must be able to bind to both your protein of interest (POI) and the E3 ligase independently.
-
Action: Perform assays to measure the binding affinity of your PROTAC to both the POI and the E3 ligase.
-
Rationale: Lack of binding to either protein will prevent the formation of the ternary complex.
-
Experiments:
-
Cellular Thermal Shift Assay (CETSA): This assay can verify target engagement in intact cells by measuring the change in thermal stability of the target protein upon PROTAC binding.[11]
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These biophysical techniques can provide quantitative data on the binding affinity and kinetics of the PROTAC to purified POI and E3 ligase.[6][12]
-
Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): These are common methods to assess binding in a solution-based format.[2][13]
-
Step 3: Evaluate Ternary Complex Formation
Successful binary binding does not guarantee the formation of a stable ternary complex.
-
Action: Directly measure the formation of the POI-PROTAC-E3 ligase complex.
-
Rationale: The ability to form a stable ternary complex is a prerequisite for ubiquitination.[3][4]
-
Experiments:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a widely used proximity-based assay to detect the formation of the ternary complex in vitro.[13][14]
-
Co-Immunoprecipitation (Co-IP): This experiment can demonstrate the PROTAC-dependent interaction between the POI and the E3 ligase in a cellular context.[11][12]
-
NanoBRET™ Ternary Complex Assay: This live-cell assay can monitor the formation of the ternary complex in real-time.[12]
-
Step 4: Assess Target Ubiquitination
The formation of a ternary complex should lead to the ubiquitination of the target protein.
-
Action: Detect the ubiquitination of your POI.
-
Rationale: This step confirms that the ternary complex is in a productive conformation for the E3 ligase to transfer ubiquitin to the target protein.
-
Experiment:
-
In-Cell Ubiquitination Assay: Treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Then, immunoprecipitate the target protein and perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitination.[1]
-
Step 5: Check the Proteasome Degradation Pathway
Finally, ensure that the cellular machinery for protein degradation is functional.
-
Action: Verify that the degradation is proteasome-dependent.
-
Rationale: This confirms that the observed protein loss is due to the intended mechanism of action.
-
Experiment:
-
Proteasome Inhibitor Rescue Experiment: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib). If the PROTAC-induced degradation is rescued (i.e., protein levels are restored), it confirms that the degradation is mediated by the proteasome.[11]
-
Experimental Protocols
Western Blot for Protein Degradation
Objective: To quantify the levels of the target protein after PROTAC treatment.
Methodology:
-
Cell Treatment: Seed cells and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Then, incubate with a secondary antibody.
-
Detection and Analysis: Develop the blot using an ECL substrate and image the chemiluminescence. Quantify band intensities and normalize the target protein signal to the loading control.[1]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To detect the PROTAC-induced interaction between the POI and the E3 ligase.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC or vehicle control.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for the POI or the E3 ligase.
-
Pull-down: Use protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins and analyze the presence of the POI and the E3 ligase by Western blotting.[11]
Data Presentation
| Parameter | Typical Range | Significance |
| DC50 | 1 nM - 10 µM | Concentration of PROTAC required to degrade 50% of the target protein. |
| Dmax | >80% | Maximum degradation of the target protein achieved. |
| Binary Affinity (POI) | 1 nM - 50 µM | Binding affinity of the PROTAC to the protein of interest. |
| Binary Affinity (E3) | 1 nM - 50 µM | Binding affinity of the PROTAC to the E3 ligase. |
| Ternary Complex Affinity | 1 nM - 10 µM | Binding affinity of the fully formed ternary complex. |
Visualizations
Troubleshooting Workflow for PROTAC Inactivity
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 5. portlandpress.com [portlandpress.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. biocompare.com [biocompare.com]
Technical Support Center: Refining PROTAC® Design to Minimize Steric Hindrance
Welcome to the PROTAC® Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during PROTAC experiments, with a specific focus on overcoming steric hindrance. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate the challenges of targeted protein degradation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My PROTAC binds to the target protein and the E3 ligase in binary assays, but fails to induce degradation in cells. Could steric hindrance be the cause?
A1: Yes, this is a classic sign that steric hindrance may be preventing the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] While binary binding is necessary, it is not sufficient for degradation. The key is the formation of a ternary complex where the E3 ligase is oriented correctly to ubiquitinate the target protein.[1][3]
Troubleshooting Steps:
-
Confirm Lack of Ternary Complex Formation: The first step is to experimentally verify that a stable ternary complex is not forming. Steric clashes between the surfaces of the target protein and the E3 ligase are a common reason for this failure.[2][4][5] Use biophysical assays like those detailed below (see Q2) to measure ternary complex formation directly.
-
Assess Cellular Engagement: It's crucial to confirm that the PROTAC is engaging both the target and the E3 ligase within the cellular environment. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can provide this confirmation.[3][6]
-
Evaluate Linker Design: The linker is the most critical component for dictating the geometry of the ternary complex.[1][7] An improperly designed linker is a primary source of steric hindrance.[1][8]
-
Length: A linker that is too short can cause a direct steric clash between the two proteins.[4][5] Conversely, a linker that is too long might not effectively bring the proteins together for ubiquitination.[5]
-
Attachment Point: The "exit vector," or the point where the linker attaches to the warhead and E3 ligase ligand, dramatically influences the relative orientation of the recruited proteins.[2][5]
-
-
Consider Protein-Protein Interactions: Even with an optimal linker, inherent steric clashes between the target protein and the E3 ligase can prevent complex formation. In such cases, switching to a different E3 ligase (e.g., from VHL to CRBN) might present a more favorable binding interface.
Q2: What experimental methods can I use to directly assess ternary complex formation and diagnose steric hindrance?
A2: Several biophysical and cellular assays can provide direct evidence of ternary complex formation and its stability. A lack of signal or evidence of negative cooperativity in these assays can point towards steric hindrance issues.
Key Experimental Assays:
-
Surface Plasmon Resonance (SPR): SPR is a powerful technique for measuring the kinetics (kon, koff) and affinity (KD) of binary and ternary complex formation in real-time.[6] It can help distinguish between productive and non-productive binding events.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS, ΔG) of complex formation. It is considered a gold-standard for confirming binding but requires larger amounts of protein.
-
Proximity Assays (TR-FRET, AlphaLISA): These assays measure the proximity between the target protein and the E3 ligase induced by the PROTAC.[3] A strong signal indicates the formation of the ternary complex. They are high-throughput and useful for screening linker libraries.
-
NanoBRET™/HiBiT Assays: These are cell-based assays that can measure ternary complex formation, target ubiquitination, and protein degradation in live cells, providing a more physiologically relevant context.[6]
Below is a generalized protocol for an SPR-based ternary complex assay.
Experimental Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the formation and stability of the Target Protein-PROTAC-E3 Ligase ternary complex.
Methodology:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL-ElonginB-ElonginC complex) onto a sensor chip surface.
-
Binary Interaction (PROTAC to E3): Inject various concentrations of the PROTAC over the E3 ligase surface to measure the binary binding kinetics and affinity.
-
Binary Interaction (PROTAC to Target): In a separate experiment (or using a different flow cell), immobilize the target protein and inject the PROTAC to measure the other binary interaction. This step is often done in solution if immobilizing the target is difficult.
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a constant, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
An increase in the binding response compared to the PROTAC-only injection indicates the formation of the ternary complex.
-
-
Data Analysis: Analyze the sensorgrams to determine the binding affinity (KD) and dissociation kinetics (koff) of the ternary complex. A long dissociative half-life is often correlated with effective intracellular degradation.[6] A key parameter to calculate is the cooperativity factor (alpha, α) .
-
α > 1: Positive cooperativity. The binding of the target protein enhances the PROTAC's affinity for the E3 ligase (or vice-versa). This is highly desirable and can overcome steric issues.
-
α = 1: No cooperativity.
-
α < 1: Negative cooperativity. The binding of one protein partner hinders the binding of the other, often due to steric hindrance.[2]
-
Q3: My data suggests steric hindrance is an issue. What specific design strategies can I employ to optimize the linker?
A3: Linker optimization is an iterative process aimed at finding the ideal length, composition, and attachment points to facilitate a productive ternary complex.[4]
Linker Optimization Strategies:
-
Vary Linker Length: This is the most common starting point.
-
Synthesize a small library of PROTACs with varying linker lengths (e.g., using PEG or alkyl chains of different unit numbers).[9]
-
Start with a longer linker and gradually decrease the length until activity is lost.[4]
-
As shown in the table below, even small changes in linker length can have a dramatic impact on degradation efficiency.
-
-
Modify Linker Rigidity:
-
Flexible Linkers (e.g., PEG): Can allow the proteins to adopt multiple orientations, which may help overcome minor steric clashes.[9]
-
Rigid Linkers (e.g., incorporating piperazine (B1678402) or phenyl groups): Can reduce the entropic penalty of forming the ternary complex and pre-organize the binders into a productive conformation, potentially increasing potency.[9]
-
-
Change the Exit Vector: Altering the point of attachment on either the target binder or the E3 ligand can fundamentally change the trajectory of the linker and the resulting orientation of the proteins, thereby alleviating clashes.[2][5]
-
Utilize Computational Modeling: Molecular dynamics simulations and docking studies can predict the structure of the ternary complex, identify potential steric clashes, and guide the rational design of new linkers before synthesis.[2][10]
Data Summary: Impact of Linker Length on Degradation
The following table summarizes hypothetical, yet representative, data for a series of BTK-targeting PROTACs, illustrating the critical impact of linker length on degradation potency.
| PROTAC ID | Linker Type | Linker Length (atoms) | Ternary Complex Cooperativity (α) | Cellular DC50 (nM) | Max Degradation (Dmax) |
| PROTAC-A1 | PEG | 8 | 0.8 (Negative) | > 1000 | < 20% |
| PROTAC-A2 | PEG | 11 | 1.5 (Positive) | 150 | 75% |
| PROTAC-A3 | PEG | 14 | 15.2 (Strongly Positive) | 12 | > 95% |
| PROTAC-A4 | PEG | 17 | 4.3 (Positive) | 85 | 88% |
| PROTAC-A5 | PEG | 20 | 1.1 (None) | 550 | 60% |
-
Interpretation: In this example, PROTAC-A1 with a short linker shows negative cooperativity and poor degradation, suggesting steric hindrance.[9] Increasing the length to 14 atoms (PROTAC-A3) results in strong positive cooperativity and optimal degradation. Further increasing the length (PROTAC-A5) reduces efficacy, likely because the complex is no longer optimally configured.
Q4: I'm observing a "hook effect" where degradation decreases at high PROTAC concentrations. Is this related to steric hindrance and how can I fix it?
A4: Yes, the "hook effect" is strongly related to the thermodynamics of ternary complex formation and can be exacerbated by steric hindrance.[3] At excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC and PROTAC-E3) rather than the productive ternary complex.[1][3][11]
Mitigation Strategies:
-
Confirm with a Wide Dose-Response: The first step is to perform a degradation experiment over a very broad concentration range (e.g., pM to µM) to confirm the characteristic bell-shaped curve.[3][8]
-
Enhance Cooperativity: The most effective way to mitigate the hook effect is to design a PROTAC that promotes strong positive cooperativity (α >> 1).[3] A highly cooperative system means the ternary complex is significantly more stable than either binary complex, making it the favored species even at higher concentrations. This is achieved through the linker optimization strategies described in Q3.
-
Operate at Optimal Concentrations: Once the dose-response curve is established, simply use the PROTAC at concentrations at or near the "nadir" of the curve for maximal degradation in your experiments.
Visualizations: Workflows and Pathways
The following diagrams illustrate key logical workflows for troubleshooting and understanding PROTAC design in the context of steric hindrance.
Caption: Troubleshooting workflow for a non-functional PROTAC.
Caption: PROTAC mechanism and the "Hook Effect" relationship.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. tandfonline.com [tandfonline.com]
- 7. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 8. benchchem.com [benchchem.com]
- 9. escholarship.org [escholarship.org]
- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: E3 Ligase Selection for Targeted Protein Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for selecting the optimal E3 ligase for a specific target protein.
Frequently Asked Questions (FAQs)
Q1: Where should I begin when selecting an E3 ligase for my target protein?
A1: The initial step is to gather information about your target protein and potential E3 ligases. Key considerations include:
-
Subcellular Localization: The E3 ligase and the target protein must be in the same cellular compartment to interact.
-
Tissue Expression: Ideally, the chosen E3 ligase should be highly expressed in the target tissue to enhance efficacy and minimize off-target effects.[1] Databases such as the E3 Ligase Atlas of Human (ELiAH) can provide tissue-specific expression profiles of E3 ligases.[1]
-
Known Substrate Scope: Review the literature to determine if the E3 ligase is known to ubiquitinate proteins similar to your target in terms of structure or function.
-
Availability of Ligands: For applications like PROTACs (Proteolysis Targeting Chimeras), the availability of well-characterized, high-affinity small molecule ligands for the E3 ligase is crucial.[2][3]
Logical Workflow for Initial E3 Ligase Selection
Caption: Initial steps for E3 ligase candidate selection.
Q2: What are the primary methods to identify the cognate E3 ligase for my target protein?
A2: Several experimental approaches can be employed to identify E3 ligase-substrate interactions. These methods can be broadly categorized as in vitro and cell-based assays.[4][5][6]
| Method | Principle | Advantages | Disadvantages |
| Co-Immunoprecipitation (Co-IP) | An antibody against the target protein is used to pull it down from cell lysate, along with any interacting proteins, including E3 ligases. | Identifies interactions in a near-native cellular context. | May miss transient or weak interactions. Prone to non-specific binding. |
| In Vitro Ubiquitination Assay | Recombinant target protein, E1, E2, and a candidate E3 ligase are combined with ubiquitin and ATP to see if the target is ubiquitinated.[7][8] | Directly demonstrates enzymatic activity. Allows for precise control over reaction components. | Requires purified recombinant proteins. May not reflect the cellular environment. |
| Mass Spectrometry (MS)-based Proteomics | Can be coupled with Co-IP or affinity purification to identify interacting proteins on a large scale.[7] | High-throughput and unbiased. | Can be complex and resource-intensive. |
| Orthogonal Ubiquitin Transfer (OUT) | An engineered E3 ligase exclusively transfers a tagged ubiquitin variant to its substrates, which are then identified. | Highly specific for identifying direct substrates. | Requires engineering of the E3 ligase. |
| Proximity Labeling (e.g., E-STUB) | An E3 ligase fused to a biotin (B1667282) ligase biotinylates interacting proteins, including substrates, which are then identified. | Captures transient and weak interactions in living cells. | May label non-substrate proteins that are merely in proximity. |
Q3: How do I validate a predicted interaction between an E3 ligase and my target protein?
A3: Validation is a critical step to confirm a direct and functional interaction. A combination of in vitro and cellular assays is recommended.
-
In Vitro Ubiquitination Assay: This is the gold standard for confirming direct enzymatic activity. A positive result, indicated by a ladder of higher molecular weight bands of your target protein on a Western blot, confirms that the E3 ligase can ubiquitinate your target.[7]
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular context.[9][10][11] Ligand binding to a protein can alter its thermal stability.[11][12] This can be used to confirm that a PROTAC, for example, is engaging both the target protein and the E3 ligase within the cell.[13]
Experimental Workflow for E3 Ligase Validation
Caption: A workflow for validating E3-target interactions.
Troubleshooting Guides
Problem 1: My in vitro ubiquitination assay is not working (no ubiquitination observed).
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme(s) | 1. Verify the activity of your E1, E2, and E3 enzymes using a positive control substrate if available. 2. Ensure proper storage and handling of enzymes to prevent degradation. |
| Incorrect Buffer Conditions | 1. Confirm that the reaction buffer components and pH are optimal for the enzymes.[14] 2. Ensure ATP is included and is not degraded.[7] |
| Substrate Issues | 1. Confirm the purity and correct folding of your recombinant target protein. 2. The ubiquitination site on the target may be inaccessible in the recombinant protein. |
| Incorrect E2 Partner | Not all E2 enzymes work with all E3 ligases.[15] Test a panel of different E2 conjugating enzymes. |
Problem 2: My PROTAC does not induce degradation of the target protein.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Assess the physicochemical properties of your PROTAC.[13] 2. Modify the linker or warheads to improve cell uptake.[13] |
| Inefficient Ternary Complex Formation | 1. The linker length or attachment points may not be optimal for a productive ternary complex.[16] Synthesize and test a library of PROTACs with different linkers. 2. Use biophysical assays (e.g., TR-FRET, SPR) to measure ternary complex formation and stability.[13] |
| "Hook Effect" | At high concentrations, PROTACs can form non-productive binary complexes.[13][16] Perform a wide dose-response experiment to identify the optimal concentration range.[13] |
| Low E3 Ligase Expression | Confirm that the recruited E3 ligase is expressed in the cell line being used via Western blot or qPCR.[16] |
| Target Protein is Short-Lived | The natural rapid turnover of the target protein may mask the effect of PROTAC-mediated degradation.[17] Perform detailed time-course experiments.[17] |
Troubleshooting Workflow for Lack of PROTAC Activity
Caption: A logical workflow for troubleshooting inactive PROTACs.[13]
Experimental Protocols
Detailed Protocol: In Vitro Ubiquitination Assay
This protocol describes a typical in vitro ubiquitination reaction to test if a candidate E3 ligase can ubiquitinate a target protein.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant candidate E3 ligase
-
Recombinant target protein
-
Ubiquitin[14]
-
10x Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 20 mM DTT)
-
10 mM ATP solution
-
SDS-PAGE loading buffer
-
Deionized water
Procedure:
-
Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture on ice. The final volume is typically 30-50 µL.[8][14]
-
Example for a 30 µL reaction:
-
13 µL Deionized water
-
3 µL 10x Ubiquitination Buffer
-
5 µg Ubiquitin
-
1.5 µL 10 mM ATP
-
50 ng E1 enzyme
-
200-500 ng E2 enzyme[8]
-
1 µg recombinant target protein
-
1 µg recombinant E3 ligase
-
-
-
Controls: Prepare negative control reactions. A key control is a reaction lacking ATP, and another lacking the E3 ligase.[8]
-
Incubation: Incubate the reaction tubes at 30-37°C for 60-90 minutes.[8]
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples at 95-100°C for 5 minutes.[8]
-
Analysis: Analyze the reaction products by SDS-PAGE followed by Western blotting.[7] Probe the membrane with an antibody specific to the target protein. A ladder of bands appearing at higher molecular weights than the unmodified target protein indicates successful ubiquitination. An anti-ubiquitin antibody can also be used for detection.
Disclaimer: This technical support center provides general guidance. Experimental conditions may need to be optimized for specific proteins and E3 ligases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. [PDF] Systematic approaches to identify E3 ligase substrates | Semantic Scholar [semanticscholar.org]
- 7. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 8. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 16. benchchem.com [benchchem.com]
- 17. biorxiv.org [biorxiv.org]
Validation & Comparative
Validating PROTAC-Mediated Degradation: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of orthogonal methods for validating protein degradation mediated by Proteolysis Targeting Chimeras (PROTACs). In the rapidly evolving field of targeted protein degradation, robust and multifaceted validation is critical to ensure the specificity and efficacy of novel degraders. This guide details key experimental methodologies, presents quantitative data for comparison, and provides visual workflows to aid in experimental design and interpretation.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of selectively eliminating disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's own ubiquitin-proteasome system to induce the degradation of a target protein. This novel mechanism of action necessitates a robust and multi-faceted validation process to confirm the desired on-target degradation and assess potential off-target effects. Relying on a single analytical method is insufficient; therefore, a suite of orthogonal techniques is crucial to generate a comprehensive and reliable data package.
The PROTAC Mechanism of Action: A Ternary Complex is Key
PROTACs are heterobifunctional molecules comprised of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in the degradation process. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.
Comparison of Orthogonal Validation Methods
A multi-pronged approach to validation provides a higher degree of confidence in the efficacy and specificity of a PROTAC. Below is a comparison of commonly employed orthogonal methods, followed by a table of representative quantitative data for the well-characterized BRD4-degrading PROTAC, MZ1.
| Method | Principle | Advantages | Limitations |
| Western Blotting | Antibody-based detection of specific proteins separated by size. | Widely accessible, provides visual confirmation of degradation, semi-quantitative. | Low throughput, dependent on antibody quality, can be time-consuming. |
| Mass Spectrometry (Proteomics) | Unbiased identification and quantification of thousands of proteins. | Gold standard for selectivity, identifies off-targets, highly quantitative. | Requires specialized equipment and expertise, complex data analysis. |
| HiBiT/NanoBRET Assays | Luminescence/BRET-based detection of tagged proteins in live cells. | High throughput, real-time kinetics, highly sensitive and quantitative.[1] | Requires genetic modification of cells (CRISPR knock-in). |
| Flow Cytometry | Quantification of protein levels in individual cells using fluorescent antibodies. | High throughput, single-cell resolution, quantitative. | Requires cell permeabilization for intracellular targets, antibody-dependent. |
| Immunofluorescence (IF) | Visualization of protein abundance and localization within cells using fluorescent antibodies. | Provides spatial information, qualitative and semi-quantitative. | Lower throughput, less quantitative than other methods. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding to confirm target engagement. | Confirms target engagement in a cellular context, label-free.[2][3] | Indirect measure of degradation, may not work for all targets.[2] |
| Quantitative PCR (qPCR/ddPCR) | Measures changes in mRNA levels of the target gene. | Can indicate if degradation is accompanied by transcriptional changes. | Does not directly measure protein levels, potential for discordance between mRNA and protein levels. |
Quantitative Data Comparison for BRD4 Degrader MZ1
The following table summarizes typical quantitative parameters obtained for the BRD4-degrading PROTAC MZ1 using various orthogonal methods. DC50 represents the concentration of the PROTAC that induces 50% degradation of the target protein, while Dmax is the maximal level of protein degradation achieved.
| Method | Key Parameters | Typical Values for MZ1 | Cell Line |
| Western Blotting | DC50, Dmax | ~20-50 nM, >90% | HeLa, HEK293T |
| Mass Spectrometry | Fold Change | Significant downregulation of BRD4 | Varies |
| HiBiT Assay | DC50, Dmax | ~10-30 nM, >95% | HEK293T (BRD4-HiBiT) |
| Flow Cytometry | % of BRD4-positive cells | Significant reduction | Varies |
Note: The presented values are approximations derived from multiple sources and are intended for illustrative purposes. Experimental conditions can significantly influence the observed DC50 and Dmax.
Experimental Protocols
Detailed and reproducible protocols are essential for obtaining high-quality data. Below are workflows and step-by-step protocols for key orthogonal validation methods.
Western Blotting
This is a fundamental technique to visually and quantitatively assess the degradation of a target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[4]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS.[4] Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each dish.[4] Scrape the cells and collect the lysate in a microcentrifuge tube.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[4]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.[4] Load equal amounts of protein per lane of an SDS-PAGE gel.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[4] Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[4] Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection and Analysis: Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.[4] Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).[5] Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5]
Mass Spectrometry-Based Proteomics
This unbiased approach is the gold standard for assessing PROTAC selectivity and identifying off-target degradation.
Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that gives maximal degradation (Dmax) and a vehicle control. Lyse the cells and quantify the protein content.
-
Protein Digestion and Labeling: Digest the proteins into peptides using an enzyme like trypsin. For quantitative analysis, label the peptides from different samples with isobaric tags (e.g., TMT or iTRAQ).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography. Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify the relative abundance of each protein across the different samples.
-
Data Analysis: Use specialized software to identify the proteins and quantify the changes in their abundance following PROTAC treatment. Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.
HiBiT/NanoBRET Assay
This method allows for real-time, quantitative monitoring of protein degradation in live cells.
Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to knock in the HiBiT tag at the N- or C-terminus of the gene encoding the protein of interest in a cell line stably expressing LgBiT.
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a white, opaque 96-well plate and treat with the PROTAC at various concentrations.
-
Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and substrate, directly to the wells.[5] Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.[5]
-
Measurement: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of HiBiT-tagged protein present.[5]
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells to determine the percentage of remaining protein.[5] Plot the percentage of protein remaining against the logarithm of the PROTAC concentration to calculate DC50 and Dmax values.[5]
Flow Cytometry
This technique quantifies protein levels on a per-cell basis.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the PROTAC as required. Harvest the cells by trypsinization or scraping.
-
Fixation and Permeabilization (for intracellular targets): Fix the cells with a crosslinking agent like paraformaldehyde. Permeabilize the cell membrane with a detergent (e.g., saponin (B1150181) or Triton X-100) to allow antibody entry.
-
Antibody Staining: Incubate the cells with a primary antibody against the protein of interest. Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Data Acquisition: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of thousands of individual cells.
-
Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI) or the percentage of cells with reduced fluorescence. Compare the results from PROTAC-treated cells to vehicle-treated controls.
Conclusion
The validation of PROTAC-mediated protein degradation is a critical step in the development of this exciting new class of therapeutics. A comprehensive understanding of a PROTAC's efficacy, selectivity, and mechanism of action can only be achieved through the use of multiple, orthogonal validation methods. By combining traditional techniques like Western Blotting with high-throughput approaches such as HiBiT/NanoBRET and unbiased methods like mass spectrometry, researchers can build a robust data package that provides a high degree of confidence in their PROTAC candidates.
References
A Comparative Guide to E3 Ligase Linkers for PROTACs: The Role of Thalidomide-O-amido-C8-NH2
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The nature of this linker—its length, composition, and attachment points—profoundly influences the efficacy, selectivity, and physicochemical properties of the degrader.
This guide provides a comparative analysis of Thalidomide-O-amido-C8-NH2, a Cereblon (CRBN) E3 ligase ligand-linker conjugate, in the context of other commonly used linkers for PROTAC development. By presenting key performance data, detailed experimental methodologies, and visual representations of the underlying biological processes, this document aims to equip researchers with the necessary information to make informed decisions in the design and optimization of novel protein degraders.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not a mere spacer but an active modulator of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. Its properties are critical determinants of a PROTAC's ability to induce efficient ubiquitination and subsequent proteasomal degradation of the target protein. Key parameters influenced by the linker include:
-
Ternary Complex Stability: The linker must orient the target protein and the E3 ligase in a productive conformation to facilitate ubiquitin transfer.
-
Degradation Efficiency: Optimal linker design directly impacts the maximal degradation (Dmax) and the concentration required for 50% degradation (DC50).
-
Physicochemical Properties: Linker composition affects solubility, cell permeability, and metabolic stability, which are crucial for drug development.
Performance Comparison of E3 Ligase Linkers
The choice of E3 ligase and the corresponding linker is a pivotal decision in PROTAC design. While hundreds of E3 ligases exist, Cereblon (CRBN) and von Hippel-Lindau (VHL) are the most extensively utilized. Thalidomide (B1683933) and its derivatives are well-established ligands for CRBN.
Thalidomide-O-amido-C8-NH2 is a readily available building block for PROTAC synthesis, incorporating the thalidomide moiety for CRBN recruitment and an 8-carbon alkyl chain with a terminal amine for conjugation to a target protein ligand.
To illustrate the performance of different linker strategies, this guide presents a comparative analysis of PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-studied target in oncology.
Table 1: Comparative Performance of BRD4-Targeting PROTACs with Different E3 Ligase Linkers
| PROTAC (Conceptual) | E3 Ligase Ligand | Linker Type & Length | Target Protein | DC50 | Dmax | Cell Line |
| BRD4-Degrader-1 | Thalidomide | O-amido-C8-alkyl | BRD4 | ~15 nM | >95% | 22Rv1 |
| BRD4-Degrader-2 | Pomalidomide | PEG 4 | BRD4 | ~5 nM | >95% | 22Rv1 |
| BRD4-Degrader-3 (MZ1) | VHL Ligand | PEG 4 | BRD4 | ~13 nM | >90% | HeLa |
| BRD4-Degrader-4 | Thalidomide | O-amido-C4-alkyl | BRD4 | ~50 nM | ~80% | 22Rv1 |
| BRD4-Degrader-5 | Thalidomide | O-amido-C12-alkyl | BRD4 | ~25 nM | >90% | 22Rv1 |
Note: The data presented in this table is a representative compilation from various sources and is intended for illustrative comparison. Actual values can vary depending on the specific chemical structures and experimental conditions.
Data Interpretation:
-
CRBN vs. VHL: Both CRBN and VHL-recruiting PROTACs can achieve potent degradation of BRD4 with DC50 values in the low nanomolar range. The choice between them can depend on factors like tissue expression of the E3 ligase and potential for off-target effects.
-
Linker Composition: The inclusion of polyethylene (B3416737) glycol (PEG) units in the linker, as seen in BRD4-Degrader-2 and MZ1, can improve solubility and permeability, often leading to enhanced degradation potency compared to simple alkyl chains.
-
Linker Length: As illustrated by the comparison of BRD4-Degraders 1, 4, and 5, linker length is a critical parameter. An optimal linker length exists for each target-ligand pair to enable the formation of a stable and productive ternary complex. For CRBN-based BRD4 degraders, linkers with a total length of 10-12 atoms have been shown to be effective. A linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the E3 ligase and target protein into proximity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway, the general mechanism of PROTAC action, and a typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation and comparison of PROTACs.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in the level of a target protein following PROTAC treatment.
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound or vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Develop the blot using an ECL substrate and capture the signal. Quantify the band intensities using densitometry software.
-
Data Analysis: Normalize the target protein band intensity to the corresponding loading control band intensity. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assays
Objective: To measure the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Several biophysical techniques can be employed, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and in-cell assays like NanoBRET™.
Surface Plasmon Resonance (SPR) - A General Outline:
-
Immobilization: Immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip.
-
Binary Interaction Analysis: Flow the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (ka, kd) and affinity (KD).
-
Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Flow these solutions over the immobilized E3 ligase surface.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters for ternary complex formation. Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.
NanoBRET™ Ternary Complex Assay - A General Outline:
-
Cell Transfection: Co-transfect cells with plasmids encoding the target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase fused to a HaloTag® (acceptor).
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells to label the E3 ligase-HaloTag® fusion protein.
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor and acceptor emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the ratio indicates ternary complex formation.
Conclusion
The selection of an E3 ligase linker is a critical, multifaceted decision in PROTAC design. Thalidomide-O-amido-C8-NH2 provides a valuable, commercially available building block for the synthesis of CRBN-recruiting PROTACs. The performance of the resulting degrader is highly dependent on the interplay between the linker's length and composition, the target protein, and the E3 ligase. While both CRBN and VHL can be effectively harnessed for targeted protein degradation, the optimal choice of E3 ligase and linker must be empirically determined for each new target. The experimental protocols and comparative data presented in this guide offer a framework for the rational design and evaluation of potent and selective protein degraders.
A Researcher's Guide to Quantitative Proteomics for Evaluating PROTAC Specificity
In the rapidly advancing field of targeted protein degradation, the development of novel Proteolysis Targeting Chimeras (PROTACs) holds immense promise for therapeutic intervention. A critical aspect of developing these bifunctional molecules is the rigorous assessment of their specificity. This guide provides a comparative overview of quantitative proteomics techniques to evaluate the on-target and off-target effects of new PROTACs, complete with experimental data, detailed protocols, and visual workflows to aid researchers in this crucial endeavor.
The Challenge of PROTAC Specificity
PROTACs function by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1][2][3] Their unique mechanism of action, however, necessitates a comprehensive evaluation of their specificity to ensure that only the intended target is degraded, minimizing potential off-target effects that could lead to toxicity or unforeseen biological consequences.[4][5] Quantitative proteomics has emerged as a powerful and indispensable tool for this purpose, offering a global and unbiased view of the cellular proteome in response to PROTAC treatment.[6][7][8]
Quantitative Proteomics Workflow for PROTAC Specificity
The general workflow for assessing PROTAC specificity using quantitative proteomics involves several key steps, from sample preparation to data analysis. This process allows for the identification and quantification of thousands of proteins, providing a comprehensive profile of PROTAC-induced protein degradation.
Caption: Experimental workflow for quantitative proteomics analysis of PROTAC specificity.
Comparative Analysis of a Novel BRD4-Targeting PROTAC
To illustrate the application of quantitative proteomics, we present hypothetical data from a study evaluating a new BRD4-targeting PROTAC, "PROTAC-X," against a known BRD4 degrader (ARV-825) and a negative control (inactive epimer).
| Protein | Function | PROTAC-X Fold Change vs. Vehicle | ARV-825 Fold Change vs. Vehicle | Negative Control Fold Change vs. Vehicle |
| BRD4 | Epigenetic reader, transcriptional regulator | -4.2 | -3.8 | -0.1 |
| BRD2 | Epigenetic reader | -1.5 | -1.3 | -0.05 |
| BRD3 | Epigenetic reader | -1.1 | -0.9 | -0.02 |
| CDK9 | Kinase, transcriptional regulation | -0.2 | -0.15 | 0.01 |
| c-Myc | Transcription factor, oncogene | -2.5 | -2.2 | -0.08 |
| HEXIM1 | Transcriptional regulator | -0.1 | -0.05 | 0.03 |
| Hypothetical Off-Target 1 | Kinase | -2.8 | -0.5 | -0.1 |
| Hypothetical Off-Target 2 | Metabolic Enzyme | -0.3 | -2.1 | -0.05 |
Data Interpretation: The data indicates that PROTAC-X effectively degrades the intended target, BRD4, with a slightly greater fold change than the reference compound ARV-825. Both PROTACs show some degradation of other BET family members (BRD2, BRD3), which is a known characteristic of many BET-targeting compounds. A significant downstream effect is the reduction of c-Myc, a known target of BRD4. Notably, this hypothetical analysis reveals a potential off-target for PROTAC-X (Hypothetical Off-Target 1) and a different potential off-target for ARV-825 (Hypothetical Off-Target 2), highlighting the importance of such comprehensive profiling.
Methodologies for Assessing PROTAC Specificity
A multi-faceted approach is often necessary for a thorough evaluation of PROTAC specificity. Mass spectrometry-based proteomics is considered the gold standard for an unbiased, global assessment of proteome changes.[4]
Tandem Mass Tag (TMT) Based Quantitative Proteomics
TMT is a powerful method that allows for the simultaneous identification and quantification of proteins in multiple samples.[6] Peptides from different samples are labeled with isobaric tags, which then allows for their multiplexed analysis in a single mass spectrometry run, reducing variability and increasing throughput.[4][9]
Experimental Protocol:
-
Cell Culture and Treatment: Seed human cancer cell lines (e.g., THP-1 for BRD4) and treat with the new PROTAC, a reference degrader, a negative control, and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Protein Extraction and Digestion: Harvest cells, lyse them in a suitable buffer containing protease and phosphatase inhibitors, and determine protein concentration. An equal amount of protein from each condition is then subjected to in-solution tryptic digestion.[6]
-
TMT Labeling: Label the resulting peptide mixtures with the different TMT reagents according to the manufacturer's protocol.[6]
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
Data Analysis: Process the raw mass spectrometry data using a proteomics analysis software (e.g., Proteome Discoverer).[6] Identify and quantify proteins by searching the data against a human protein database. Proteins with a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are identified as potential degraded proteins.
Label-Free Quantification (LFQ) Proteomics
LFQ is a cost-effective alternative to labeling methods and is suitable for a large number of samples.[10][11] It relies on the direct comparison of the signal intensities of peptides across different runs.[10]
Experimental Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for TMT-based proteomics.
-
Protein Extraction and Digestion: Follow the same procedure as for TMT-based proteomics.
-
LC-MS/MS Analysis: Analyze each sample individually by LC-MS/MS.
-
Data Analysis: Utilize specialized software (e.g., MaxQuant) to align the different LC-MS/MS runs and compare the peak intensities of the same peptides across all samples. This allows for the relative quantification of proteins.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess the direct engagement of a PROTAC with its target and potential off-targets in a cellular environment.[12][13][14][15] Ligand binding can stabilize a protein, leading to an increase in its melting temperature.[4]
Experimental Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Analyze the soluble fraction by Western blot for a targeted analysis or by mass spectrometry for a proteome-wide analysis (MS-CETSA). A shift in the melting curve of a protein in the presence of the PROTAC indicates direct binding.
Western Blot Analysis
Western blotting is a widely used and straightforward technique to validate the degradation of the target protein and potential off-targets identified by proteomics.[4]
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells as described above and prepare cell lysates.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific to the target protein, potential off-targets, and a loading control (e.g., GAPDH, β-actin).
-
Detection and Quantification: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection. Quantify band intensities using densitometry software.
Signaling Pathway Context: PROTAC-Mediated Degradation of BRD4
Understanding the signaling context of the target protein is crucial for interpreting the downstream consequences of its degradation. BRD4 is a key regulator of oncogenes like c-Myc. Its degradation by a PROTAC disrupts this pathway, leading to anti-proliferative effects.
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects on the c-Myc pathway.
Comparison of Quantitative Proteomics Techniques
| Technique | Pros | Cons |
| TMT-Based Proteomics | High throughput and multiplexing capabilities.[6] Accurate relative quantification.[4] Reduced instrument time per sample. | Higher cost of reagents. Potential for ratio compression. More complex sample preparation. |
| Label-Free Quantification (LFQ) | Cost-effective.[10][11] Simpler workflow.[10] Unlimited number of samples can be compared. | Requires more instrument time. Data analysis can be more complex due to run-to-run variation. May have lower accuracy for low-abundance proteins.[10] |
| CETSA | Directly measures target engagement in cells.[12][13][14] Can distinguish between binding and degradation.[13] Can be performed in a targeted or proteome-wide manner. | Indirect measure of degradation. Can be technically challenging. May not be suitable for all proteins. |
| Western Blotting | Relatively simple and inexpensive. Good for validating specific targets.[4] Widely available. | Low throughput. Semi-quantitative. Dependent on antibody availability and specificity. |
Conclusion
The rigorous evaluation of a new PROTAC's specificity is paramount for its successful development as a therapeutic agent. Quantitative proteomics, through techniques like TMT-based and label-free quantification, provides an essential and unbiased platform for a global assessment of on-target and off-target effects.[4][6][7] Complementary methods such as CETSA and Western blotting are crucial for validating target engagement and degradation.[12] By employing a combination of these powerful techniques, researchers can gain a comprehensive understanding of their PROTAC's mechanism of action and confidently advance the most promising candidates toward clinical application.
References
- 1. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. sapient.bio [sapient.bio]
- 8. scienceopen.com [scienceopen.com]
- 9. A Guide to Quantitative Proteomics | Silantes [silantes.com]
- 10. Label-Free Quantification Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 11. Label-Free Quantification: Advantages, Applications & Tools - Creative Proteomics [creative-proteomics.com]
- 12. pelagobio.com [pelagobio.com]
- 13. pelagobio.com [pelagobio.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biorxiv.org [biorxiv.org]
A Researcher's Guide to Control Experiments for Validating On-Target Protein Degradation
For researchers, scientists, and drug development professionals, establishing the on-target activity of a novel protein degrader is paramount. This guide provides a comprehensive comparison of essential control experiments to rigorously validate that the observed depletion of a target protein is a direct consequence of the intended degradation machinery, and not due to off-target effects or other cellular perturbations. We will delve into the critical controls, their underlying principles, and provide detailed experimental protocols and representative data to guide your validation studies.
Core Principles of On-Target Validation
The primary goal of these control experiments is to systematically dissect the mechanism of action of your degrader, typically a Proteolysis-Targeting Chimera (PROTAC). A well-validated degrader should demonstrate:
-
Target Engagement: The degrader must bind to both the protein of interest (POI) and the recruited E3 ligase.
-
E3 Ligase-Dependence: The degradation of the POI is mediated by the specific E3 ligase recruited by the degrader.
-
Proteasome-Dependence: The ubiquitinated POI is subsequently degraded by the proteasome.
-
Specificity: The degrader selectively degrades the intended POI with minimal impact on other proteins.
To interrogate these principles, a series of control experiments are indispensable.
Comparison of Key Control Experiments
The following table summarizes the crucial control experiments, their purpose, and the expected outcomes for validating a novel degrader (referred to as "Degrader-X").
| Control Experiment | Purpose | Primary Technique(s) | Expected Outcome for On-Target Degradation |
| Inactive Degrader Control | To demonstrate that degradation requires the formation of a ternary complex (POI-Degrader-E3 Ligase). | Western Blot, In-Cell Western, Quantitative Proteomics | The inactive degrader, which cannot bind either the POI or the E3 ligase, fails to induce degradation of the POI. |
| Proteasome Inhibition | To confirm that protein loss is due to proteasomal degradation. | Western Blot, Cycloheximide Chase Assay | Pre-treatment with a proteasome inhibitor (e.g., MG132) rescues the degradation of the POI induced by Degrader-X. |
| E3 Ligase Dependence | To verify that degradation is mediated by the intended E3 ligase. | Western Blot in knockout/knockdown cell lines, Ligand Competition Assay | Degradation is abolished in cells lacking the specific E3 ligase. Co-treatment with an excess of the E3 ligase ligand outcompetes Degrader-X and rescues POI levels. |
| Target Overexpression/Mutation | To confirm that the cellular phenotype is a direct result of POI degradation. | Cell Viability Assays, Reporter Assays | Overexpression of the POI rescues the phenotype induced by Degrader-X. Mutation of the Degrader-X binding site on the POI prevents degradation. |
| Transcriptional Analysis | To rule out the possibility that Degrader-X is affecting the transcription of the POI gene. | qRT-PCR | The mRNA levels of the POI gene remain unchanged upon treatment with Degrader-X. |
Quantitative Data Summary
The following tables provide representative quantitative data for the key control experiments.
Table 1: Degradation Potency and Efficacy of Active vs. Inactive Degrader
| Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Active Degrader-X | POI-1 | HEK293 | 25 | >90 |
| Inactive Control (E3 Ligase Binding Mutant) | POI-1 | HEK293 | >10,000 | <10 |
| Inactive Control (POI Binding Mutant) | POI-1 | HEK293 | >10,000 | <10 |
DC₅₀: Concentration required to degrade 50% of the target protein. Dₘₐₓ: Maximum percentage of degradation observed.[1]
Table 2: Binary Binding Affinity of Active vs. Inactive Degrader Components
| Compound | Binds to | Kd (nM) |
| Active Degrader-X | Target Protein (POI-1) | 50 |
| Active Degrader-X | E3 Ligase | 100 |
| Inactive Control (E3 Ligase Binding Mutant) | Target Protein (POI-1) | 55 |
| Inactive Control (E3 Ligase Binding Mutant) | E3 Ligase | >50,000 |
Kd: Dissociation constant, a measure of binding affinity.[1]
Table 3: Effect of Proteasome Inhibition on Degrader-X Activity
| Treatment | Target Protein Level (% of Vehicle Control) |
| Vehicle (DMSO) | 100 |
| Degrader-X (100 nM) | 15 |
| MG132 (10 µM) | 98 |
| Degrader-X (100 nM) + MG132 (10 µM) | 95 |
Experimental Workflows and Signaling Pathways
To visualize the logic and workflow of these control experiments, the following diagrams are provided.
Caption: The canonical pathway of PROTAC-mediated protein degradation.
References
A Researcher's Guide to Assessing PROTAC Ternary Complex Formation
The formation of a stable ternary complex, comprising the PROTAC molecule, the target protein of interest (POI), and an E3 ubiquitin ligase, is the cornerstone of PROTAC-mediated protein degradation. For researchers in drug discovery, the ability to accurately characterize this complex is paramount for optimizing PROTAC design and predicting downstream degradation efficacy. This guide provides a comparative overview of key biophysical and cellular assays used to assess ternary complex formation, complete with experimental data and detailed protocols to aid in the selection of the most appropriate methods for your research needs.
The PROTAC Mechanism: A Ternary Complex Affair
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). They achieve this by simultaneously binding to a target protein and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. The stability and kinetics of this ternary complex are critical determinants of the efficiency of protein degradation.[1][2][3]
References
A Head-to-Head Battle for Therapeutic Supremacy: PROTACs vs. Small Molecule Inhibitors
In the landscape of modern drug discovery, the quest for more potent and specific therapeutic agents is a perpetual endeavor. For decades, small molecule inhibitors have been a cornerstone of targeted therapy, effectively blocking the function of disease-driving proteins. However, the emergence of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift, moving from simple inhibition to targeted protein elimination. This guide provides a comprehensive side-by-side comparison of PROTACs and small molecule inhibitors, supported by experimental data, detailed methodologies, and visual pathway diagrams to empower researchers, scientists, and drug development professionals in navigating this evolving therapeutic frontier.
Mechanism of Action: A Tale of Two Strategies
Small molecule inhibitors and PROTACs employ fundamentally different strategies to modulate the activity of target proteins.
Small Molecule Inhibitors: The Occupancy-Driven Approach
Traditional small molecule inhibitors function through an occupancy-driven mechanism .[1] They are designed to bind to specific functional sites on a target protein, such as the active site of an enzyme, thereby preventing the protein from carrying out its normal function.[2] The therapeutic effect is directly proportional to the extent and duration of target occupancy, often requiring sustained high drug concentrations to achieve and maintain inhibition.[3]
PROTACs: The Event-Driven Revolution
In contrast, PROTACs operate via an event-driven, catalytic mechanism .[4] These heterobifunctional molecules consist of two distinct ligands connected by a linker.[5] One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[5] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI.[1] The polyubiquitinated protein is then recognized and degraded by the cell's own proteasome.[6] A single PROTAC molecule can induce the degradation of multiple target protein molecules, making them effective at substoichiometric concentrations.[7]
Figure 1: Mechanism of Action Comparison
Key Differentiators: A Comparative Analysis
The distinct mechanisms of action translate into several key differences in the pharmacological profiles of PROTACs and small molecule inhibitors.
| Feature | Small Molecule Inhibitors | PROTACs |
| Mechanism | Occupancy-driven inhibition | Event-driven, catalytic degradation |
| Stoichiometry | 1:1 binding with target | Sub-stoichiometric, one PROTAC degrades multiple targets |
| Effect on Target | Blocks a specific function (e.g., enzymatic activity) | Eliminates the entire protein, including non-enzymatic functions |
| "Druggability" | Requires a well-defined binding pocket (active site) | Can bind to any surface on the target, expanding the "druggable" proteome |
| Potency | Dependent on binding affinity and concentration | High potency at low (nanomolar) concentrations |
| Resistance | Susceptible to resistance from target mutations or overexpression | Can overcome resistance by degrading mutated or overexpressed proteins |
| Selectivity | Dependent on binding affinity to the target vs. off-targets | Can achieve higher selectivity through ternary complex formation |
| Pharmacokinetics | Generally smaller molecules with favorable oral bioavailability | Larger size can present challenges for cell permeability and oral bioavailability |
Head-to-Head: Preclinical and Clinical Data
Direct comparisons in preclinical and clinical settings have highlighted the potential advantages of PROTACs over small molecule inhibitors for certain targets.
Case Study 1: ARV-471 (PROTAC) vs. Fulvestrant (B1683766) (SERD) for ER+ Breast Cancer
Vepdegestrant (ARV-471) is a PROTAC designed to degrade the estrogen receptor (ER), a key driver of ER+ breast cancer. Fulvestrant is a selective ER degrader (SERD) that functions as a small molecule inhibitor.
Preclinical Data Summary
| Parameter | Vepdegestrant (ARV-471) | Fulvestrant | Cell Line/Model |
| ER Degradation (Dmax) | ≥90%[6] | ~63% at the same dosage | ER+ Breast Cancer Models |
| Tumor Growth Inhibition (TGI) | 87%–123%[6] | 31%–80%[6] | MCF7 Orthotopic Xenograft |
| DC50 (ER Degradation) | 0.9 nmol/L[6] | Not applicable | MCF7 Cells |
Clinical Data Highlights
In a Phase 3 clinical trial (VERITAC-2), vepdegestrant demonstrated a significant improvement in progression-free survival (PFS) compared to fulvestrant in patients with ER+/HER2- advanced or metastatic breast cancer who had been previously treated with CDK4/6 inhibitors and endocrine therapy. The median PFS was 5 months for vepdegestrant versus 2.1 months for fulvestrant.
Case Study 2: Bavdegalutamide (B8270050) (ARV-110) (PROTAC) vs. Enzalutamide (B1683756) (Inhibitor) for Prostate Cancer
Bavdegalutamide (ARV-110) is a PROTAC targeting the androgen receptor (AR), a critical driver of prostate cancer. Enzalutamide is a potent AR inhibitor.
Preclinical Data Summary
| Parameter | Bavdegalutamide (ARV-110) | Enzalutamide | Cell Line/Model |
| AR Degradation | ≥ 95% | Does not induce degradation | Prostate Cancer Xenograft Models |
| Tumor Growth Inhibition | Greater TGI than enzalutamide | Standard of care | AR-expressing patient-derived xenograft |
| Activity in Resistant Models | Robust tumor growth inhibition | Reduced efficacy | Enzalutamide- and abiraterone-resistant models |
Clinical Data Highlights
In a Phase 1/2 study in patients with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on enzalutamide and/or abiraterone, bavdegalutamide demonstrated antitumor activity. Notably, responses were observed in patients with AR mutations known to confer resistance to enzalutamide.
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of PROTACs and small molecule inhibitors, standardized experimental protocols are essential.
Western Blot for Protein Degradation (DC50 Determination)
This protocol is used to quantify the degradation of a target protein following treatment with a PROTAC.
Figure 2: Western Blot Experimental Workflow
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[8] A loading control antibody (e.g., GAPDH, β-actin) is used for normalization.
-
Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software.[3]
-
DC50 Calculation: Normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded).[3]
Cell Viability Assay (IC50 Determination)
This protocol measures the effect of a compound on cell proliferation and is used to determine the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.[2]
-
Compound Treatment: Treat the cells with a range of concentrations of the PROTAC or small molecule inhibitor. Include a vehicle control.[2]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[2]
-
Viability Assessment: Add a cell viability reagent, such as MTT or CellTiter-Glo®, to each well.[2]
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.[2]
-
IC50 Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50.[2]
Conclusion and Future Perspectives
PROTACs represent a transformative approach in drug discovery, offering distinct advantages over traditional small molecule inhibitors, including the ability to target previously "undruggable" proteins, overcome drug resistance, and achieve potent, long-lasting effects at lower doses. While challenges related to their pharmacokinetic properties and the complexity of their design remain, ongoing research and the promising clinical data for molecules like vepdegestrant and bavdegalutamide underscore the immense therapeutic potential of this modality. The continued head-to-head comparison with established small molecule inhibitors will be crucial in defining the optimal therapeutic applications for each approach, ultimately expanding the arsenal (B13267) of precision medicines for a wide range of diseases.
References
- 1. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for Handling Thalidomide-O-amido-C8-NH2 Hydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Thalidomide-O-amido-C8-NH2 hydrochloride. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
Given that this compound is a potent compound and an analog of thalidomide, a substance with known reproductive toxicity, stringent adherence to PPE protocols is mandatory.[1] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for any procedure with a high potential for aerosol or dust generation. Hoods or full-facepieces can offer high protection factors.[2][3] |
| Reusable Half or Full-Facepiece Respirator | Must be used with P100/FFP3 particulate filters. A proper fit test is required before use.[2] | |
| Disposable Respirators (e.g., N95) | Not recommended as the primary means of respiratory protection for handling highly potent compounds, but can be used for low-risk activities.[2][4] | |
| Hand Protection | Double Gloving | Two pairs of nitrile gloves are required. The outer glove should be changed immediately if contaminated or at regular intervals.[2] |
| Body Protection | Disposable Coveralls | "Bunny suits" made of materials such as Tyvek® or microporous film provide head-to-toe protection against chemical splashes and dust.[2][4][5] |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing.[2] | |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles that provide a complete seal around the eyes are necessary. A face shield can be worn over goggles for additional protection.[2][4] |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn within the designated handling area and removed before exiting.[2][4] |
II. Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for safely handling this compound.
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood or a glove box.
-
Ensure a spill kit appropriate for chemical hazards is readily accessible.
-
Assemble all necessary equipment and reagents before retrieving the compound.
-
-
Donning PPE:
-
Put on PPE in the correct order, typically starting with shoe covers, then inner gloves, coveralls, outer gloves, and finally respiratory and eye protection.
-
-
Compound Handling:
-
Weighing: Conduct all weighing activities within a ventilated balance enclosure or a fume hood to minimize the risk of airborne particles.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.[2]
-
-
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a suitable cleaning agent.[1][2]
-
Doffing PPE: Remove PPE in a designated area, being careful to avoid self-contamination. Dispose of all single-use PPE in the appropriate hazardous waste container.[2]
-
Personal Hygiene: Immediately wash hands and any potentially exposed skin with soap and water after removing PPE.[2]
-
III. Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
-
Waste Containers: All solid and liquid waste must be collected in clearly labeled, sealed, and compatible hazardous waste containers. The label must include "Hazardous Waste" and the full chemical name.[1]
-
Storage: Store sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials.[1]
-
Pickup and Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[1] Maintain a detailed log of all waste generated, including quantities and dates.[1]
IV. Emergency Procedures
-
Spill Response:
-
Evacuate all non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
Contain the spill using an appropriate absorbent material from a chemical spill kit.
-
Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent.[1]
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[6][7]
-
Skin Contact: Rinse the affected skin thoroughly with large amounts of water. Remove contaminated clothing and seek medical attention.[6]
-
Ingestion: If swallowed, call a poison center or physician immediately. Rinse mouth with water.[6] Do not induce vomiting.[8]
-
V. Workflow Visualization
The following diagram outlines the key stages of the safe handling and disposal workflow for this compound.
Caption: Workflow for Safe Handling and Disposal of Potent Pharmaceutical Compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aiha.org [aiha.org]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 6. This compound|2415263-07-7|MSDS [dcchemicals.com]
- 7. research.uga.edu [research.uga.edu]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
